Cyclopentylmalonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLPIHNSBNMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282835 | |
| Record name | Cyclopentylmalonic acid | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-81-1 | |
| Record name | Cyclopentanemalonic acid | |
| Source | DTP/NCI | |
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| Record name | Cyclopentylmalonic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10282835 | |
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| Record name | Cyclopentylmalonic Acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclopentylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylmalonic acid (CAS No. 5660-81-1) is a dicarboxylic acid featuring a cyclopentyl ring attached to the alpha-carbon of a malonic acid backbone.[1][2] This unique structure, combining a hydrophobic carbocyclic moiety with the reactive functionality of malonic acid, makes it a valuable building block in organic synthesis. Its derivatives have potential applications in the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and relevant biological context.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] The presence of two carboxylic acid groups allows it to act as a hydrogen bond donor and acceptor, contributing to its physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5660-81-1 | [1][3] |
| Molecular Formula | C₈H₁₂O₄ | [1][3] |
| Molecular Weight | 172.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 162 °C | [4] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1][2] |
| pKa₁ (predicted) | ~2.5 - 3.5 | [5][6] |
| pKa₂ (predicted) | ~5.0 - 6.0 | [5][6] |
Note: Predicted pKa values are based on the typical pKa of malonic acid and the electronic effect of the cyclopentyl group.
Spectral Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies | Interpretation | Reference(s) for analogous compounds |
| ¹H NMR | δ 10-13 ppm (broad s, 2H), δ 3.0-3.5 ppm (t, 1H), δ 2.0-2.5 ppm (m, 1H), δ 1.2-1.9 ppm (m, 8H) | Carboxylic acid protons (-COOH), Methine proton (α-CH), Cyclopentyl methine proton, Cyclopentyl methylene protons | [7][8][9] |
| ¹³C NMR | δ 170-180 ppm, δ 50-60 ppm, δ 40-50 ppm, δ 25-35 ppm | Carboxylic acid carbons (-COOH), Methine carbon (α-CH), Cyclopentyl methine carbon, Cyclopentyl methylene carbons | [10][11][12] |
| IR Spectroscopy | 2500-3300 cm⁻¹ (broad), 1680-1720 cm⁻¹ (strong), 1200-1300 cm⁻¹ (strong) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch | [13][14] |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by its dicarboxylic acid functionality. It undergoes typical reactions of carboxylic acids, most notably esterification and decarboxylation.
Synthesis of this compound
A common laboratory synthesis of this compound involves the hydrolysis of its corresponding diester, diethyl cyclopentylmalonate.
Experimental Protocol: Hydrolysis of Diethyl Cyclopentylmalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl cyclopentylmalonate (1.0 eq) in a suitable solvent such as ethanol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (2.5 eq), to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic.
-
Isolation: The resulting this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Caption: Synthesis of this compound.
Decarboxylation
Like other malonic acids, this compound readily undergoes decarboxylation upon heating to yield cyclopentylacetic acid. This reaction proceeds through a cyclic transition state.[15]
Experimental Protocol: Decarboxylation of this compound
-
Reaction Setup: Place this compound in a round-bottom flask equipped with a distillation apparatus.
-
Heating: Heat the flask gently in an oil bath. The temperature should be raised gradually above the melting point of the acid.
-
Reaction: As the temperature increases, carbon dioxide gas will evolve, and the decarboxylation reaction will proceed.
-
Isolation: The product, cyclopentylacetic acid, can be purified by distillation under reduced pressure.
Caption: Decarboxylation of this compound.
Fischer Esterification
This compound can be converted to its corresponding diester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst.[16][17]
Experimental Protocol: Fischer Esterification of this compound with Ethanol
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a large excess of ethanol (which also acts as the solvent).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or by the removal of water using a Dean-Stark apparatus.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl cyclopentylmalonate can be purified by vacuum distillation.
Caption: Fischer Esterification of this compound.
Relevance in Drug Discovery and Development
The cyclopentane ring is a common structural motif in many biologically active compounds and approved drugs, where it can serve as a rigid scaffold to orient functional groups for optimal target interaction.[18] Furthermore, malonic acid derivatives have been investigated as inhibitors for various enzymes.[19]
A notable example of a biological pathway where cyclopentane-containing molecules have shown significant activity is in the inhibition of bacterial cell wall biosynthesis. Specifically, cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of MraY, a crucial enzyme in the peptidoglycan biosynthesis pathway.[18][20] Inhibition of MraY disrupts the formation of the bacterial cell wall, leading to cell death. This makes MraY an attractive target for the development of new antibiotics.
While this compound itself has not been directly reported as an MraY inhibitor, its structural features suggest that its derivatives could be designed as potential inhibitors for this or other enzymatic targets.
Caption: Inhibition of the MraY Enzyme.
Conclusion
This compound is a versatile chemical intermediate with a rich reactivity profile. Its synthesis from diethyl cyclopentylmalonate and its subsequent decarboxylation and esterification reactions provide access to a range of valuable cyclopentane-containing compounds. The presence of the cyclopentyl moiety in numerous pharmaceuticals highlights the potential of this compound derivatives as candidates for future drug discovery efforts, particularly in the development of novel enzyme inhibitors. Further research into the biological activities of its derivatives is warranted.
References
- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 2. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cerritos.edu [cerritos.edu]
- 17. athabascau.ca [athabascau.ca]
- 18. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Cyclopentylmalonic Acid from Diethyl Malonate
This technical guide provides a comprehensive overview of the synthesis of cyclopentylmalonic acid, a valuable intermediate in pharmaceutical chemistry and organic synthesis.[1] The process is a classic application of the malonic ester synthesis, which transforms an alkyl halide into a carboxylic acid with a two-carbon chain extension.[2] This document outlines the detailed reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
The synthesis is primarily a two-step process:
-
Alkylation : Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes an SN2 reaction with a cyclopentyl halide to yield diethyl cyclopentylmalonate.[1][2]
-
Hydrolysis : The resulting diethyl cyclopentylmalonate is hydrolyzed under basic or acidic conditions to yield the final product, this compound.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Diethyl Cyclopentylmalonate via Alkylation
This procedure details the monoalkylation of diethyl malonate using cyclopentyl bromide. The choice of a base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification.[1]
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal (or Sodium Ethoxide)
-
Cyclopentyl bromide
-
Glacial acetic acid (for neutralization)
-
Diethyl ether
-
Anhydrous magnesium sulfate (or calcium chloride)
-
Hydrochloric acid (1 N)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, add small pieces of sodium metal to absolute ethanol.[3] Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate dropwise.[3] The ethoxide anion abstracts an α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate.[1]
-
Alkylation: Add cyclopentyl bromide to the enolate solution.[1][3] The reaction mixture will evolve heat and may reach the boiling point.[3] The reaction is typically stirred for 2-12 hours at a temperature between 20 and 80 °C to ensure completion.[4] Controlled heating at approximately 60°C can improve efficiency.[1]
-
Work-up and Neutralization: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid.[3]
-
Isolation: Remove the bulk of the ethanol via distillation.[3] Add water to dissolve the sodium bromide precipitate.[3] Transfer the mixture to a separatory funnel. The ester layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[5]
-
Purification: Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent like magnesium sulfate.[4][6] The solvent is removed under reduced pressure using a rotary evaporator.[6] The crude product, diethyl cyclopentylmalonate, can be further purified by vacuum distillation.[3][4]
Step 2: Synthesis of this compound via Hydrolysis
This protocol describes the saponification (basic hydrolysis) of the diester followed by acidification to produce the dicarboxylic acid.
Materials:
-
Diethyl cyclopentylmalonate
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Concentrated Hydrochloric acid
-
Diethyl ether
Procedure:
-
Saponification: Dissolve the diethyl cyclopentylmalonate in ethanol in a round-bottom flask. Add an excess of aqueous sodium hydroxide or potassium hydroxide solution (2-3 equivalents).[6]
-
Reflux: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).[6] This process converts the diester into the sodium or potassium salt of this compound.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.[6]
-
Purification of Salt: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.[6]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until the solution is acidic (pH < 2), which will cause the this compound to precipitate.[6]
-
Final Isolation: Extract the final product from the aqueous mixture using several portions of diethyl ether.[6] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6] The product can be further purified by recrystallization.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Yields can vary based on the precise conditions and scale of the reaction.
| Step | Reaction | Reagents & Solvents | Key Conditions | Typical Yield |
| 1 | Alkylation | Diethyl malonate, Sodium ethoxide, Cyclopentyl bromide, Ethanol | Reflux or heating at 60-80°C[1][4] | 79-83% (for analogous monoalkylation)[3] |
| 2 | Hydrolysis | Diethyl cyclopentylmalonate, NaOH or KOH, Ethanol/Water | Reflux for 2-4 hours, followed by acidification[6] | Generally high; often quantitative |
Logical Workflow Diagram
The following diagram illustrates the complete synthetic pathway from diethyl malonate to this compound.
References
An In-depth Technical Guide to the Physical Properties of Cyclopentylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Cyclopentylmalonic acid (CAS 5660-81-1), a dicarboxylic acid featuring a cyclopentyl substituent. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data and experimental methodologies.
Core Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its chemical structure, consisting of a five-carbon aliphatic ring attached to a malonic acid backbone, imparts a combination of hydrophobic and hydrophilic characteristics that govern its physical behavior.
The primary physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value/Description | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 162 °C | [3] |
| Solubility | Water: Soluble (Qualitative) | [1] |
| Alcohols: Soluble (Qualitative) | [1] | |
| Polar Organic Solvents: Generally Soluble (Qualitative) | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound like this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance. The capillary method is a common and reliable technique for this measurement.
Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Packing: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Measurement:
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting temperature.
-
The apparatus is allowed to cool, and a new sample is prepared.
-
The temperature is then raised quickly to about 15-20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. These two values constitute the melting range.
Understanding a compound's solubility profile across various solvents is fundamental for its purification, formulation, and application.
Principle: A standardized amount of solute is added to a specific volume of solvent. The mixture is agitated, and the extent of dissolution is observed. For acidic compounds like this compound, solubility in aqueous acidic and basic solutions provides information about its pKa.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rod
-
Graduated cylinders or pipettes
-
Spatula and analytical balance
Procedure:
-
Solvent Selection: A range of solvents should be tested, typically including:
-
Water (polar, protic)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) (weak base)
-
5% Aqueous Sodium Hydroxide (NaOH) (strong base)
-
5% Aqueous Hydrochloric Acid (HCl) (acid)
-
Ethanol (polar, protic organic)
-
Diethyl Ether or Hexane (nonpolar organic)
-
-
Measurement:
-
Approximately 25 mg of this compound is placed into a test tube.
-
0.75 mL of the selected solvent is added.
-
The test tube is vigorously agitated (e.g., using a vortex mixer) for 60-120 seconds.
-
-
Observation and Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: No significant amount of the solid dissolves.
-
-
Interpretation for this compound:
-
Water: Expected to be soluble due to the polar carboxylic acid groups.
-
5% NaHCO₃ and 5% NaOH: Expected to be soluble. As a dicarboxylic acid, it will be deprotonated by both weak and strong bases to form a highly water-soluble carboxylate salt. Effervescence (release of CO₂) would be expected with NaHCO₃.
-
5% HCl: Expected to be insoluble or have low solubility, similar to its solubility in water, as the acidic conditions would suppress the ionization of the carboxylic acid groups.
-
Ethanol: Expected to be soluble due to hydrogen bonding between the carboxylic acid groups and the alcohol.
-
Visualized Workflows
Diagrams generated using Graphviz provide a clear, logical representation of experimental processes.
Caption: Workflow for determining melting point and solubility.
This guide provides foundational data and methodologies essential for the handling and application of this compound in a research and development setting. The provided protocols offer a standardized approach to verifying the physical properties of this and similar chemical entities.
References
An In-depth Technical Guide to Cyclopentylmalonic Acid (CAS 5660-81-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentylmalonic acid (CAS 5660-81-1), also known as 2-cyclopentylpropanedioic acid, is a dicarboxylic acid featuring a cyclopentyl ring attached to a malonic acid backbone.[1] This unique structure, combining a hydrophobic cycloalkane with a reactive acidic moiety, makes it a valuable building block in organic synthesis.[1] It serves as a potential intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via malonic ester synthesis, and the available analytical data for this compound. To date, specific studies on the biological activity and its role in signaling pathways are not extensively documented in publicly available literature.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[1] The presence of two carboxylic acid groups renders it soluble in polar solvents such as water and alcohols.[1] The cyclopentyl group imparts a degree of hydrophobicity, influencing its solubility and interactions with other molecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5660-81-1 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 162 °C | [2] |
| Solubility | Soluble in polar solvents (water, alcohols) | [1] |
| Synonyms | 2-Cyclopentylpropanedioic acid, Cyclopentyl Malonic Acid | [1] |
Synthesis of this compound
The most established and versatile method for the synthesis of this compound is the malonic ester synthesis. This classical approach involves two key steps: the alkylation of a malonate ester with a suitable cyclopentyl halide, followed by hydrolysis of the resulting diester and subsequent decarboxylation.
Experimental Protocol: Synthesis via Malonic Ester Condensation
This protocol is based on well-established procedures for the alkylation of diethyl malonate and subsequent hydrolysis.
Step 1: Alkylation of Diethyl Malonate with Cyclopentyl Bromide
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)
-
Cyclopentyl bromide
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add diethyl malonate dropwise at room temperature. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.
-
Following the addition of diethyl malonate, add cyclopentyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude diethyl cyclopentylmalonate. The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis of Diethyl Cyclopentylmalonate to this compound
Materials:
-
Diethyl cyclopentylmalonate (from Step 1)
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve diethyl cyclopentylmalonate in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). This compound will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Synthesis Workflow Diagram
Caption: Synthesis of this compound via Malonic Ester Synthesis.
Analytical Data
Mass Spectrometry
A mass spectrum for this compound is available, providing evidence for its molecular weight and fragmentation pattern.
Table 2: Mass Spectrometry Data for this compound
| m/z | Intensity |
| 41.0 | 41.9 |
| 44.0 | 26.8 |
| 60.0 | 24.3 |
| 67.0 | 38.9 |
| 172.0 | (Molecular Ion) |
Note: The full fragmentation data can be found in the cited literature.
Spectroscopic Data (NMR and IR)
Biological Activity and Applications in Drug Development
Currently, there is a lack of specific studies detailing the biological activity of this compound. While malonic acid derivatives, in general, are explored for various therapeutic applications, and the cyclopentane moiety is present in numerous biologically active molecules, the specific contributions and potential of this compound in drug discovery remain an area for future investigation. No information regarding its interaction with specific signaling pathways or its potential as an enzyme inhibitor has been reported.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Conclusion
This compound is a readily synthesizable dicarboxylic acid with potential as a building block in organic chemistry. This guide provides the essential chemical and physical properties, a detailed experimental protocol for its synthesis, and the available analytical data. The lack of published biological activity data presents an opportunity for researchers in drug discovery and related fields to explore the potential of this compound. Further studies are warranted to elucidate its spectroscopic characteristics fully and to investigate its potential biological functions.
References
Spectroscopic Analysis of Cyclopentylmalonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentylmalonic acid, a disubstituted malonic acid derivative of interest in synthetic and medicinal chemistry. This document presents available experimental data for its mass spectrum and discusses the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, supported by data from its diethyl ester precursor. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its common synthetic precursor, diethyl cyclopentylmalonate.
Mass Spectrometry (MS) of this compound
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragment Peaks (m/z) | Relative Intensity (%) |
| 105 | 100.0 |
| 68 | 58.7 |
| 41 | 41.9 |
| 67 | 38.9 |
| 44 | 26.8 |
| 39 | 25.5 |
| 60 | 24.3 |
| 104 | 22.0 |
| 81 | 20.4 |
| 87 | 19.6 |
| 27 | 18.0 |
| 69 | 16.8 |
| 61 | 15.1 |
| 126 | 15.2 |
| 129 | 14.0 |
| 86 | 14.1 |
| 53 | 14.3 |
| 54 | 11.2 |
| 55 | 10.9 |
| 99 | 10.4 |
| 43 | 10.5 |
| 42 | 9.4 |
| 29 | 9.3 |
| 66 | 8.8 |
| 110 | 8.8 |
| 85 | 7.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound (based on Diethyl Cyclopentylmalonate)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Broad Singlet | 2H | -COOH |
| ~3.2 | Doublet | 1H | α-CH |
| ~2.2 | Multiplet | 1H | Cyclopentyl CH |
| ~1.5-1.8 | Multiplet | 8H | Cyclopentyl CH₂ |
Table 3: Predicted ¹³C NMR Data for this compound (based on Diethyl Cyclopentylmalonate)
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~55 | α-CH |
| ~40 | Cyclopentyl CH |
| ~30 | Cyclopentyl CH₂ |
| ~25 | Cyclopentyl CH₂ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, broad |
| 2850-2960 | C-H | Cyclopentyl, stretching |
| ~1700-1725 | C=O | Carboxylic acid, stretching |
| ~1450 | C-H | Cyclopentyl, bending |
| ~1200-1300 | C-O | Carboxylic acid, stretching |
| ~920 | O-H | Carboxylic acid, out-of-plane bend |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the analyte.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions using an electron multiplier or other suitable detector.
-
Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Unveiling Cyclopentylmalonic Acid: A Journey Through Its Synthesis and Scientific Inception
While the precise moment of discovery and the individual credited remain elusive in historical records, the scientific journey of Cyclopentylmalonic acid is intrinsically linked to the development and application of the malonic ester synthesis, a cornerstone of organic chemistry. This powerful technique, which allows for the formation of carbon-carbon bonds to create substituted carboxylic acids, serves as the primary and most enduring method for the preparation of this compound. This technical guide delves into the historical context of its synthesis, its physicochemical properties, and the experimental protocols that underpin its creation.
The Genesis of this compound: A Story of Synthesis
The history of this compound is not one of a singular, celebrated discovery, but rather a testament to the utility of a foundational synthetic methodology. The malonic ester synthesis, developed in the latter half of the 19th century, provided chemists with a reliable tool to introduce alkyl groups to a malonic ester scaffold, which can then be hydrolyzed and decarboxylated to yield a substituted acetic acid.
The application of this synthesis to create this compound involves the alkylation of a malonate ester, typically diethyl malonate, with a cyclopentyl halide. This reaction, a classic example of a nucleophilic substitution, forms the basis for the construction of the cyclopentyl-substituted malonic ester. Subsequent hydrolysis of the ester groups, followed by decarboxylation upon heating, yields the final this compound.
While a definitive first publication detailing this specific transformation is not readily apparent in a survey of early chemical literature, the principles governing its synthesis were well-established by the late 19th and early 20th centuries. It is highly probable that this compound was first synthesized as part of broader investigations into the scope and application of the malonic ester synthesis with various cyclic alkyl halides.
Physicochemical Characteristics
This compound is a white crystalline solid.[1][2] Its structure, featuring a five-membered carbocyclic ring attached to a malonic acid moiety, imparts specific physical and chemical properties that are crucial for its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Melting Point | 162 °C | [2][3][4] |
| CAS Number | 5660-81-1 | [1] |
Experimental Protocols: The Synthesis of this compound
The following section details the archetypal experimental protocol for the synthesis of this compound via the malonic ester synthesis. This procedure is a composite of established organic chemistry techniques.
Part 1: Synthesis of Diethyl Cyclopentylmalonate
This initial step involves the alkylation of diethyl malonate with a cyclopentyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Cyclopentyl bromide (or iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, diethyl malonate is added dropwise at room temperature. The mixture is stirred to ensure the complete formation of the sodium enolate of diethyl malonate.
-
Cyclopentyl bromide is then added to the reaction mixture. The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the alkylation reaction.
-
After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl cyclopentylmalonate.
-
The crude product can be purified by vacuum distillation.
Part 2: Hydrolysis and Decarboxylation to this compound
The synthesized diethyl cyclopentylmalonate is then converted to this compound.
Materials:
-
Diethyl cyclopentylmalonate
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol/water mixture
-
Concentrated hydrochloric acid
Procedure:
-
A solution of potassium hydroxide in an ethanol/water mixture is prepared.
-
Diethyl cyclopentylmalonate is added to the alkaline solution, and the mixture is heated to reflux for several hours to effect the hydrolysis of the ester groups.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic. This protonates the carboxylate groups, leading to the precipitation of the dicarboxylic acid intermediate.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The crude dicarboxylic acid is then heated at a temperature above its melting point (typically around 160-170 °C) until the evolution of carbon dioxide ceases. This step effects the decarboxylation.
-
The resulting crude this compound is allowed to cool and can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Logical Workflow of this compound Synthesis
The synthesis of this compound can be visualized as a two-stage process, starting from the readily available diethyl malonate.
Conclusion
While the historical record may not pinpoint a singular "discoverer" of this compound, its existence is a direct consequence of the ingenuity and power of the malonic ester synthesis. This robust and versatile reaction has provided access to a vast array of substituted carboxylic acids, with this compound being a notable example. For researchers and drug development professionals, understanding the historical context and the fundamental synthetic protocols of this compound is essential for its continued application in the design and creation of novel molecules with potential therapeutic value. The straightforward yet elegant chemistry behind its synthesis ensures that this compound will remain a relevant building block in the ever-evolving landscape of organic and medicinal chemistry.
References
An In-depth Technical Guide to Cyclopentylmalonic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyclopentylmalonic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and subsequent conversion to valuable precursors, and explores its role in the development of active pharmaceutical ingredients (APIs), with a notable focus on its connection to the potent opioid analgesic, Carfentanil.
Physicochemical Properties
This compound and its related synthetic precursors possess distinct physical and chemical properties that are crucial for their handling, reaction optimization, and purification. A summary of these properties is presented below.
| Property | This compound | Diethyl Cyclopentylmalonate | Cyclopentylacetic Acid |
| CAS Number | 5660-81-1 | 18928-91-1 | 1123-00-8 |
| Molecular Formula | C₈H₁₂O₄ | C₁₂H₂₀O₄ | C₇H₁₂O₂ |
| Molecular Weight | 172.18 g/mol | 228.28 g/mol | 128.17 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to light yellow clear liquid | Clear colorless liquid |
| Boiling Point | Not available | 138 °C at 13 mmHg | 133-134 °C at 23 mmHg[1] |
| Melting Point | 162 °C | Not available | 13.5 °C[2] |
| Density | Not available | 1.03 g/cm³ | 1.022 g/mL at 25 °C[1] |
| Refractive Index | Not available | 1.4430-1.4450 | 1.453[1] |
| Solubility | Soluble in polar solvents like water and alcohols[3] | Insoluble in water, soluble in organic solvents | Soluble in organic solvents, insoluble in water[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, beginning with the alkylation of a malonic ester, followed by hydrolysis. This classic approach, known as the malonic ester synthesis, is a versatile method for preparing substituted carboxylic acids.
The overall synthetic pathway from diethyl malonate to cyclopentylacetic acid, a key downstream intermediate, is illustrated below.
Step 1: Synthesis of Diethyl Cyclopentylmalonate
This procedure involves the alkylation of diethyl malonate with cyclopentyl bromide using sodium ethoxide as a base.
-
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
To the stirred sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at a temperature of approximately 50°C.
-
Following the addition of diethyl malonate, add cyclopentyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield crude diethyl cyclopentylmalonate. The product can be purified by vacuum distillation.
-
Step 2: Hydrolysis of Diethyl Cyclopentylmalonate to this compound
The synthesized diethyl cyclopentylmalonate is then hydrolyzed to this compound using a strong base.
-
Materials:
-
Diethyl cyclopentylmalonate
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve diethyl cyclopentylmalonate (1.0 equivalent) in an aqueous solution of potassium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a crystalline solid. The product can be purified by recrystallization.
-
Role as a Pharmaceutical Intermediate: Synthesis of Cyclopentylacetic Acid
This compound is a valuable intermediate primarily due to its ability to undergo decarboxylation to produce cyclopentylacetic acid. Cyclopentylacetic acid is a known precursor in the synthesis of various pharmaceutical agents.
The decarboxylation of malonic acid derivatives is a thermally driven process that results in the loss of one of the carboxylic acid groups as carbon dioxide.
-
Procedure:
-
Place the dry this compound in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to a temperature above the melting point of the acid (typically 160-180°C).
-
The decarboxylation will proceed with the evolution of carbon dioxide gas.
-
The resulting cyclopentylacetic acid can be purified by distillation under reduced pressure.
-
While a direct, detailed synthesis of Carfentanil from cyclopentylacetic acid is not publicly available due to the controlled nature of the substance, the structural similarity of cyclopentylacetic acid to precursors used in analogous fentanyl syntheses strongly suggests its role as a key building block. In these syntheses, a carboxylic acid derivative is typically converted to an acid chloride or activated ester, which is then used to acylate a piperidine-based amine.
The general synthetic logic would involve the conversion of cyclopentylacetic acid to cyclopentylacetyl chloride, followed by its reaction with a suitable 4-anilinopiperidine derivative.
Carfentanil's Mechanism of Action: Mu-Opioid Receptor Signaling
Carfentanil exerts its potent analgesic and sedative effects through its action as a highly selective agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The binding of Carfentanil to the MOR initiates a cascade of intracellular signaling events.
Upon binding of an agonist like Carfentanil, the MOR undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).[6] This activation causes the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[7] The combined effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately produces the powerful analgesic effects characteristic of opioids.[8]
References
- 1. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Derivatives of Cyclopentylmalonic Acid and Related Scaffolds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopentane ring is a privileged scaffold in medicinal chemistry, offering a rigid and three-dimensional framework for the precise orientation of functional groups. This conformational rigidity can lead to high-affinity interactions with biological targets. While direct literature on the medicinal chemistry applications of cyclopentylmalonic acid derivatives is emerging, the broader class of cyclopentane carboxylic acids has been extensively explored, yielding potent and selective inhibitors of various enzymes. This guide will delve into the core principles of designing and evaluating these derivatives, with a particular focus on their role as inhibitors of Matrix Metalloproteinases (MMPs), a class of enzymes implicated in a variety of diseases. The principles and methodologies discussed herein provide a robust framework for the investigation of this compound derivatives and other related compounds.
Core Area of Application: Matrix Metalloproteinase Inhibition
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under normal physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs has been linked to a range of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.
Quantitative Data: Inhibition of MMPs by Cyclopentane Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 in nanomolar) of a series of 5-substituted 2-bisarylthiocyclopentane carboxylic acids against several MMPs. These compounds serve as excellent surrogates for understanding the potential of cyclopentane-based scaffolds.
| Compound | R Group | MMP-1 (IC50 nM) | MMP-2 (IC50 nM) | MMP-3 (IC50 nM) | MMP-9 (IC50 nM) | MMP-13 (IC50 nM) |
| 2a | H | >10000 | 15 | 30 | 5 | 10 |
| 2b | 4-F | >10000 | 8 | 20 | 3 | 8 |
| 2c | 4-Cl | >10000 | 7 | 15 | 2 | 7 |
| 2d | 4-Me | >10000 | 10 | 25 | 4 | 9 |
| 2e | 4-OMe | >10000 | 9 | 18 | 3 | 6 |
Data adapted from studies on cyclopentane carboxylic acid MMP inhibitors.[1]
Structure-Activity Relationship (SAR)
The data presented in the table above highlight several key structure-activity relationships for this class of compounds:
-
Selectivity: The cyclopentane scaffold demonstrates high selectivity for MMP-2, MMP-3, MMP-9, and MMP-13 over MMP-1. This is a desirable trait, as non-selective MMP inhibition has been associated with adverse effects in clinical trials.[2]
-
Role of the Carboxylic Acid: The carboxylic acid moiety is crucial for activity, as it acts as a zinc-chelating group within the active site of the MMP enzyme.[2][3]
-
Impact of Substitution at Position 5: Substitution on the aryl ring at the 5-position of the cyclopentane core influences potency. Electron-withdrawing groups (e.g., F, Cl) and electron-donating groups (e.g., Me, OMe) at the para position of the aryl ring generally lead to a slight increase in potency against MMP-2, -9, and -13 compared to the unsubstituted analog.
Experimental Protocols
Synthesis of Cyclopentane Carboxylic Acid Amide Derivatives
A common method for the synthesis of amide derivatives from carboxylic acids involves the use of coupling agents. This general protocol can be adapted for the synthesis of amides of this compound and its analogs.
Protocol: Amide Coupling using DCC and DMAP
-
Dissolution: Dissolve the cyclopentane carboxylic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Addition of Amine: Add the desired amine (1.1 equivalents) to the solution.
-
Addition of Coupling Agents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol is a general representation of amide synthesis.
In Vitro MMP Inhibition Assay
The following protocol describes a general method for determining the in vitro inhibitory activity of test compounds against MMPs.
Protocol: Fluorogenic MMP Activity Assay
-
Enzyme Activation: Activate the pro-MMP enzyme with a suitable activator (e.g., APMA for MMP-2 and MMP-9) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding a fluorogenic MMP substrate.
-
Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating key concepts and workflows in the study of this compound derivatives and their analogs in medicinal chemistry.
Caption: Mechanism of MMP inhibition by cyclopentane derivatives.
Caption: General workflow for drug discovery with cyclopentane derivatives.
Conclusion and Future Perspectives
Derivatives based on the cyclopentane scaffold, including those of this compound, represent a promising area for the development of novel therapeutics. As demonstrated with the example of MMP inhibitors, these compounds can be designed to exhibit high potency and selectivity. Future work in this area should focus on expanding the diversity of substituents on the cyclopentane ring to further probe the structure-activity relationships for various biological targets. Additionally, the exploration of this compound as a scaffold for developing inhibitors of other enzyme classes is a promising avenue for future research. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to build upon in their drug discovery endeavors.
References
Cyclopentylmalonic Acid: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Dated: December 28, 2025
This document provides a comprehensive overview of the safety and handling precautions for Cyclopentylmalonic acid (CAS No: 5660-81-1). The information herein is compiled to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe research environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is a dicarboxylic acid characterized by a cyclopentyl group attached to a malonic acid backbone.[2] This structure imparts both acidic reactivity, due to the two carboxylic acid functional groups, and some hydrophobic character from the cyclopentyl ring.[2] It is soluble in polar solvents like water and alcohols.[2]
| Property | Value | Source |
| CAS Number | 5660-81-1 | [3] |
| Molecular Formula | C₈H₁₂O₄ | [4][5] |
| Molecular Weight | 172.18 g/mol | [4][5] |
| Appearance | White to off-white powder/crystal | [6] |
| Melting Point | 162 °C | [7] |
| Synonyms | 2-Cyclopentylmalonic acid, Cyclopentylpropanedioic acid | [2][3] |
Hazard Identification and Classification
Based on available safety data, this compound is classified as a hazardous substance.
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2 (Causes skin irritation) |
| Eye Irritation | Category 2A (Causes serious eye irritation) |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and airborne particles. |
| Skin Protection | Nitrile or neoprene gloves. A chemical-resistant lab coat. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges should be used if dust is generated outside of a fume hood. | To protect against the inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent the inhalation of dust.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[9]
-
Transport: When moving the compound, use a secondary containment carrier to prevent spills.[10]
Storage
-
Container: Keep the container tightly closed and properly labeled.[9]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[8]
-
Incompatible Materials: Store separately from bases, strong oxidizing agents, and reducing agents.[10][11]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[13] |
Spill and Leak Procedures
Prompt and safe cleanup of spills is essential to prevent further exposure and contamination.
-
Small Spills (<10g):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the material in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (>10g):
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department for assistance.[10]
-
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical Waste: Collect waste this compound in a designated, labeled, and sealed container for hazardous waste.[14]
-
Contaminated Materials: Any materials used for cleanup or that have come into contact with the acid should also be disposed of as hazardous waste.
-
Neutralization: For small quantities, neutralization with a suitable base like sodium bicarbonate may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines. The neutralized solution should have a pH between 6 and 8 before any further disposal steps are taken.[15] Do not pour organic acids down the drain.[14]
Experimental Protocol: Safe Handling of a Solid Organic Acid
This generalized protocol outlines the steps for safely weighing and preparing a solution of a solid organic acid like this compound.
-
Preparation and Pre-weighing:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: the chemical container, a tared weigh boat or paper, a spatula, and the receiving flask.
-
Don the appropriate PPE as detailed in Section 3.
-
-
Weighing the Compound:
-
Perform all manipulations within the chemical fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the tared weigh boat on a balance located inside the fume hood or in close proximity.
-
Avoid generating dust. If any dust is created, ensure it is contained within the fume hood.
-
Securely close the primary container.
-
-
Solution Preparation:
-
Transfer the weighed solid into the receiving flask.
-
Slowly add the desired solvent to the flask. If preparing an aqueous solution, be mindful of any potential exothermic reaction, although this is less common with solid organic acids compared to concentrated mineral acids.
-
Stir or agitate the mixture until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the acid using a damp cloth or paper towel.
-
Dispose of the weigh boat and any contaminated cleaning materials in the designated solid hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 2. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 3. Cyclopentanemalonic acid | 5660-81-1 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 5660-81-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. westlab.com.au [westlab.com.au]
- 9. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 10. coral.washington.edu [coral.washington.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. earth.utah.edu [earth.utah.edu]
- 13. fishersci.com [fishersci.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Cyclopentylmalonic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopentylmalonic acid, a disubstituted malonic acid derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a cyclopentyl ring appended to a reactive malonic acid core, provides a synthetically tractable handle for the introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. This guide explores the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of bioactive compounds and pharmaceuticals.
Physicochemical Properties and Spectral Data
This compound is typically a white to off-white crystalline solid. The presence of two carboxylic acid groups renders it soluble in polar solvents like water and alcohols, while the cyclopentyl group imparts a degree of hydrophobicity.[1] This amphiphilic character can influence its reactivity and the properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5660-81-1 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 162 °C | [2] |
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity |
| 41.0 | 41.9 |
| 44.0 | 26.8 |
| 60.0 | 24.3 |
| 66.0 | 8.8 |
| 67.0 | 38.9 |
| 172.0 | (Molecular Ion) |
(Source: ChemicalBook, MS-NW-1609)[3]
Synthesis of this compound
The most common and efficient synthesis of this compound follows the classical malonic ester synthesis route. This two-step process involves the alkylation of diethyl malonate with a cyclopentyl halide, followed by hydrolysis of the resulting diester.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopentylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the preparation of substituted carboxylic acids. This document provides a detailed protocol for the synthesis of cyclopentylmalonic acid, a valuable building block in the development of pharmaceuticals and other complex organic molecules. The procedure involves a two-step sequence: the alkylation of diethyl malonate with cyclopentyl bromide to form diethyl cyclopentylmalonate, followed by saponification to yield the target dicarboxylic acid. Careful control of reaction conditions during hydrolysis is crucial to prevent decarboxylation.
Introduction
This compound is an organic compound featuring a cyclopentyl group attached to a malonic acid moiety.[1] Its structure, containing two carboxylic acid functional groups, makes it a useful intermediate in various synthetic pathways, including the synthesis of barbiturates and other biologically active compounds.[2] The protocol described herein follows the classical malonic ester synthesis route, a reliable method for carbon-carbon bond formation. The synthesis begins with the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes an SN2 reaction with cyclopentyl bromide. The resulting diester is subsequently hydrolyzed to the corresponding dicarboxylic acid.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Diethyl Malonate | 105-53-3 | C7H12O4 | 160.17 | Colorless liquid | -50 |
| Cyclopentyl Bromide | 137-43-9 | C5H9Br | 149.03 | Colorless liquid | -96 |
| Diethyl Cyclopentylmalonate | 18928-91-1 | C12H20O4 | 228.28 | Clear liquid | N/A |
| This compound | 5660-81-1 | C8H12O4 | 172.18 | White to off-white crystalline solid | 162[3] |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Alkylation | Diethyl malonate, Sodium ethoxide, Cyclopentyl bromide | Absolute Ethanol | ~60 (reflux) | 2-4 | 70-80 |
| 2 | Saponification & Acidification | Diethyl cyclopentylmalonate, Potassium hydroxide, Hydrochloric acid | Ethanol/Water | Reflux, then 0-5 | 12 (reflux) | 80-90 |
Experimental Protocols
Step 1: Synthesis of Diethyl Cyclopentylmalonate
This procedure details the alkylation of diethyl malonate with cyclopentyl bromide.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and should be cooled if necessary.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. The formation of a white precipitate of the sodium salt of diethyl malonate may be observed.
-
Alkylation: Add cyclopentyl bromide (1 equivalent) dropwise to the stirred suspension. The reaction mixture is then heated to reflux (approximately 60°C) for 2-4 hours, or until the reaction is complete (monitored by TLC).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl cyclopentylmalonate.
-
-
Purification: The crude product can be purified by vacuum distillation to yield a clear liquid.
Step 2: Synthesis of this compound
This procedure describes the saponification of diethyl cyclopentylmalonate to yield this compound. It is critical to perform the acidification step at low temperatures to prevent decarboxylation.
Materials:
-
Diethyl cyclopentylmalonate
-
Potassium hydroxide (or Sodium hydroxide)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl cyclopentylmalonate (1 equivalent) in ethanol. Add a solution of potassium hydroxide (2.5-3 equivalents) in water.
-
Hydrolysis: Heat the mixture to reflux and maintain for approximately 12 hours to ensure complete hydrolysis of the ester groups.
-
Work-up and Acidification:
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring while keeping the temperature between 0-5°C until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent system.
-
Dry the purified crystals under vacuum to obtain a white to off-white crystalline solid.[1]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Key mechanistic steps in the synthesis of this compound.
References
Application Notes and Protocols: Cyclopentyl-Containing Scaffolds in the Design of Novel Anticonvulsant Drugs
Introduction
The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability.[5][6][7] A common strategy in the design of anticonvulsant drugs is to enhance GABAergic inhibition.[5][7] Many existing antiepileptic drugs (AEDs) act by modulating GABA receptors, inhibiting GABA reuptake, or preventing its metabolic breakdown.[7][8] The compounds discussed in these notes are evaluated in preclinical models that are sensitive to drugs acting on the GABAergic system.[5]
Pharmacological Data Summary
The anticonvulsant activity of a series of 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazole derivatives was evaluated in the pentylenetetrazole (PTZ)-induced seizure model in mice.[1][2][4] The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, was determined for the most active compounds. Neurotoxicity was assessed using the rotarod test, and the absence of motor impairment at active doses is a critical indicator of a favorable therapeutic window.[1][2]
Table 1: Anticonvulsant Activity and Neurotoxicity of 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazole Derivatives in Mice
| Compound ID | Substituent (R) | Anticonvulsant Activity (PTZ Model) ED50 (mg/kg) | Neurotoxicity (Rotarod Test) |
| 3a | 4-F | ≤ 20 | No motor impairment observed |
| 3b | 4-Cl | ≤ 20 | No motor impairment observed |
| 3d | 4-Br | ≤ 20 | No motor impairment observed |
| 3e | 4-CF3 | ≤ 20 | No motor impairment observed |
| 3f | 4-CH3 | ≤ 20 | No motor impairment observed |
| 3k | Adamantyl | ≤ 20 | No motor impairment observed |
| 3m | Adamantyl | ≤ 20 | No motor impairment observed |
| Ethosuximide | (Reference Drug) | ~140 | - |
Data sourced from Łączkowski et al., 2016.[1][2][4]
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used for the initial screening of potential anticonvulsant drugs, particularly those that may be effective against absence seizures.[5][8][9][10] PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces characteristic seizure activity.[7]
Objective: To evaluate the ability of a test compound to protect against seizures induced by a convulsant dose of PTZ.
Materials:
-
Male Swiss albino mice (20-25g)
-
Test compounds (e.g., 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazole derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Administration syringes (intraperitoneal)
-
Observation chambers (one per animal)
-
Timer
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Grouping: Randomly divide the animals into groups of at least 8-10 mice per group (a control group and groups for each dose of the test compound).
-
Compound Administration: Administer the test compound or vehicle to the respective groups via intraperitoneal (i.p.) injection. The volume of injection is typically 10 ml/kg.
-
Pre-treatment Time: Allow for a pre-treatment period, which is the time between the administration of the test compound and the PTZ injection. This period depends on the pharmacokinetic profile of the drug, but is often 30-60 minutes for i.p. administration.[5]
-
Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) or intraperitoneally (i.p.).[5]
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizure activity for a period of 30 minutes.[5]
-
Scoring: Record the latency to the first clonic seizure and the presence or absence of tonic-clonic seizures. Protection is defined as the absence of generalized clonic-tonic seizures.
-
Data Analysis: Calculate the percentage of protected animals in each group. The ED50 value can be determined using probit analysis.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method for assessing motor coordination, balance, and the potential for a compound to cause neurological deficits.[1][2][6][11][12][13]
Objective: To evaluate the effect of a test compound on the motor coordination and balance of mice.
Materials:
-
Male Swiss albino mice (20-25g)
-
Rotarod apparatus (e.g., with a 5 cm diameter rod)
-
Test compounds and vehicle
-
Administration syringes (intraperitoneal)
-
Timer
Procedure:
-
Animal Training (Optional but Recommended): Prior to the test, train the mice to stay on the rotating rod at a low speed (e.g., 4 rpm) for a set period (e.g., 1-2 minutes).[11][13] This reduces the variability caused by learning effects on the test day.
-
Compound Administration: On the day of the test, administer the test compound or vehicle i.p. to different groups of mice.
-
Testing: At the time of expected peak effect of the compound (e.g., 30-60 minutes post-injection), place each mouse on the rotarod.
-
Rotation Protocol: The rod is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).[6][13]
-
Measurement: Record the latency (in seconds) for each mouse to fall off the rotating rod.[6][11] A cut-off time (e.g., 300 seconds) is typically set.
-
Data Analysis: Compare the mean latency to fall for the compound-treated groups with the vehicle-treated control group. A statistically significant decrease in the time spent on the rod indicates motor impairment.
Visualizations
Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway for the anticonvulsant action of cyclopentyl-containing compounds and the general workflow for their preclinical screening.
Caption: Hypothetical signaling pathway for a cyclopentyl-containing anticonvulsant.
Caption: Experimental workflow for anticonvulsant screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. benchchem.com [benchchem.com]
- 8. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 9. Antiepileptic drugs screening methods | PPTX [slideshare.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. biomed-easy.com [biomed-easy.com]
- 12. youtube.com [youtube.com]
- 13. Rotarod-Test for Mice [protocols.io]
Application Notes and Protocols for the Synthesis of Diethyl Cyclopentylmalonate in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl cyclopentylmalonate is a valuable diester intermediate in organic synthesis, playing a crucial role in the construction of complex molecular architectures, particularly in the field of pharmaceutical development. Its structure, featuring a reactive methylene group activated by two adjacent ester functionalities, makes it an ideal precursor for the synthesis of a variety of carbocyclic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of diethyl cyclopentylmalonate and highlights its significance as a key building block in the preparation of active pharmaceutical ingredients (APIs). A notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Carprofen.
Pharmaceutical Significance
Diethyl cyclopentylmalonate serves as a critical starting material for introducing a cyclopentyl moiety into a target molecule. This structural motif is present in numerous biologically active compounds. The diester functionality can be further manipulated through reactions like hydrolysis, decarboxylation, and condensation to create a wide range of derivatives.
One of the prominent applications of malonate esters is in the synthesis of barbiturates and anti-inflammatory agents.[1] For instance, derivatives of diethyl cyclopentylmalonate are precursors to compounds like Carprofen, a potent NSAID used in veterinary medicine to relieve pain and inflammation.[2]
Synthesis of Diethyl Cyclopentylmalonate
The most common and well-established method for synthesizing diethyl cyclopentylmalonate is the malonic ester synthesis. This classic synthetic route involves the alkylation of diethyl malonate with a suitable cyclopentyl halide. The general mechanism proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile and attacks the electrophilic cyclopentyl halide in an SN2 reaction.
Key Synthetic Approaches:
-
Classical Approach with Sodium Ethoxide: This is the traditional and widely used method, employing a strong base like sodium ethoxide to deprotonate diethyl malonate.
-
Alternative "Green" Chemistry Approach with Potassium Carbonate: In an effort to develop more environmentally friendly and cost-effective methods, solid bases like potassium carbonate can be used, often in the absence of a solvent. This approach can offer high yields and simplified work-up procedures.
Comparative Data of Synthesis Methods
The choice of base and reaction conditions can significantly impact the yield and purity of diethyl cyclopentylmalonate. Below is a summary of quantitative data for the alkylation of diethyl malonate with various alkyl halides under different conditions, providing a comparative perspective.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-Propyl bromide | nano-K₂CO₃ | None | 65 | 8 | 85.2 | [3] |
| 1-Bromo-3-chloropropane | nano-K₂CO₃ | None | 65 | - | 87.5 | [3] |
| 1-Bromo-3-chloropropane | NaOEt | Ethanol | Reflux | - | 60.2 | [3] |
| Trimethylene chlorobromide | NaOEt | Ethanol | 80 | 2.25 | 53-55 | Organic Syntheses, Coll. Vol. 4, p.291 (1963) |
| Ethyl bromide | NaOEt | Ethanol | Reflux | - | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopentylmalonate using Sodium Ethoxide (Representative Protocol)
This protocol is adapted from established procedures for malonic ester synthesis.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Cyclopentyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium chloride solution (brine)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise from a dropping funnel with stirring. Continue stirring for 30 minutes at room temperature to ensure the complete formation of the sodium diethyl malonate enolate.
-
Alkylation: Add cyclopentyl bromide dropwise to the stirred solution of the enolate. After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water to dissolve the sodium bromide salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude diethyl cyclopentylmalonate can be purified by vacuum distillation.
Protocol 2: Synthesis of Diethyl Cyclopentylmalonate using Potassium Carbonate (Greener Alternative)
This protocol is based on the use of a solid base, which can simplify the procedure and reduce waste.
Materials:
-
Diethyl malonate
-
Cyclopentyl bromide
-
Anhydrous potassium carbonate (finely powdered)
-
Toluene (optional, can be performed neat)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
-
Diethyl ether
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate, cyclopentyl bromide, and anhydrous potassium carbonate. If a solvent is used, add toluene. For a solvent-free reaction, the reactants are mixed directly. A phase-transfer catalyst can be added to enhance the reaction rate.
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on whether a solvent is used (reflux temperature of the solvent) or if the reaction is performed neat (typically 65-75°C).[4] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If no solvent was used, add diethyl ether to dissolve the organic components.
-
Filtration and Washing: Filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of diethyl ether.
-
Extraction (if necessary): If significant amounts of salts remain, transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Visualization of Synthetic Pathway and Pharmaceutical Application
Logical Workflow for Diethyl Cyclopentylmalonate Synthesis
The following diagram illustrates the general workflow for the synthesis of diethyl cyclopentylmalonate via the malonic ester synthesis.
Caption: General workflow for the synthesis of diethyl cyclopentylmalonate.
Signaling Pathway of Carprofen (A Pharmaceutical Application)
Diethyl cyclopentylmalonate is a precursor for more complex molecules like Carprofen. Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.
Caption: Synthesis of Carprofen from a malonate precursor and its mechanism of action.
References
Krapcho Decarboxylation of Cyclopentylmalonic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Krapcho decarboxylation of cyclopentylmalonic acid esters. This reaction is a valuable synthetic tool for the production of mono-substituted cyclopentylacetic acid esters, which are important intermediates in the synthesis of various pharmaceutical agents and other complex organic molecules.
Introduction
The Krapcho decarboxylation is a chemical reaction that removes one of the ester groups from a malonic ester derivative.[1][2] This process is particularly useful for substrates that are sensitive to harsh acidic or basic conditions, as the Krapcho reaction proceeds under relatively neutral conditions.[1] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with the addition of a salt like lithium chloride (LiCl) or sodium chloride (NaCl) to facilitate the reaction.[1][2]
The key advantages of the Krapcho decarboxylation include:
-
Mild Reaction Conditions: Avoids the use of strong acids or bases, which can be beneficial for substrates with sensitive functional groups.[1]
-
High Selectivity: Typically, only one ester group is removed, providing a direct route to the mono-ester product.[1]
-
Good Yields: The reaction often proceeds with high efficiency.
Reaction Mechanism
The generally accepted mechanism for the Krapcho decarboxylation of a disubstituted malonic ester, such as a this compound ester, involves a nucleophilic attack by a halide ion (e.g., Cl⁻ from LiCl) on the alkyl group of one of the ester functionalities. This is followed by the elimination of an alkyl halide and carbon dioxide to form a carbanion intermediate. This intermediate is then protonated by a proton source, which is often a small amount of water present in the solvent, to yield the final mono-ester product.
Data Presentation: Reaction Parameters for Krapcho Decarboxylation
The following table summarizes typical reaction conditions and expected outcomes for the Krapcho decarboxylation of this compound esters based on general principles and examples from related systems.
| Substrate (Ester Type) | Salt | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethyl Cyclopentylmalonate | LiCl | DMSO | 160 - 180 | 2 - 6 | 85 - 95 |
| Diethyl Cyclopentylmalonate | LiCl | DMSO | 170 - 190 | 4 - 8 | 80 - 90 |
| Dimethyl Cyclopentylmalonate | NaCl | DMSO/H₂O (95:5) | 160 - 180 | 4 - 8 | 80 - 90 |
| Diethyl Cyclopentylmalonate | NaCl | DMSO/H₂O (95:5) | 170 - 190 | 6 - 12 | 75 - 85 |
Note: Methyl esters are generally more reactive and require slightly lower temperatures and shorter reaction times compared to ethyl esters.[1] The addition of a small amount of water can facilitate the protonation of the intermediate carbanion.
Experimental Protocols
This section provides a detailed methodology for a typical Krapcho decarboxylation of a this compound ester.
Objective: To synthesize a cyclopentylacetic acid ester from the corresponding this compound diester.
Materials:
-
This compound diester (e.g., dimethyl or diethyl ester)
-
Lithium chloride (LiCl) or Sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound diester (1.0 eq), lithium chloride (1.2 eq), and anhydrous dimethyl sulfoxide (DMSO) to a concentration of approximately 0.5 M.
-
Addition of Water: Add a small amount of deionized water (1.0 - 2.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 160-190 °C, depending on the ester) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure cyclopentylacetic acid ester.
Visualizations
The following diagrams illustrate the signaling pathway of the reaction mechanism and the experimental workflow.
Caption: Krapcho decarboxylation mechanism.
Caption: Experimental workflow for Krapcho decarboxylation.
References
Application Note: Chiral Resolution of Cyclopentylmalonic Acid Derivatives
An effective High-Performance Liquid Chromatography (HPLC) method has been established for the enantioselective separation of cyclopentylmalonic acid derivatives. This application note provides a detailed protocol for the chiral resolution, making it an invaluable resource for researchers, scientists, and professionals engaged in drug development and chiral analysis.
Introduction
This compound and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Due to the presence of a chiral center, the enantiomers of these derivatives can exhibit different pharmacological and toxicological profiles. Therefore, the development of a reliable analytical method for their enantioselective separation is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This application note details a robust HPLC method for the baseline separation of this compound derivative enantiomers using a polysaccharide-based chiral stationary phase.
Principle
The separation is achieved on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation. For acidic compounds like this compound derivatives, the addition of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the carboxyl groups and achieve better peak shapes and resolution.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These parameters provide a starting point for method development and can be further optimized for specific derivatives.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Data Presentation: Expected Chromatographic Parameters
The following table summarizes the expected quantitative data for the chiral separation of a representative this compound derivative.
| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) | Separation Factor (α) |
| Enantiomer 1 | 8.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{1.4} |
| Enantiomer 2 | 10.2 |
Note: The retention times are illustrative and may vary depending on the specific derivative and the exact chromatographic system used.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic this compound derivative and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
2. Sample Preparation
For formulated products or biological matrices, a suitable extraction and clean-up procedure should be developed to isolate the this compound derivative. The final extract should be dissolved in the mobile phase.
3. HPLC System Preparation and Equilibration
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in the specified ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
4. Chromatographic Analysis
-
Inject 10 µL of the working standard solution into the HPLC system.
-
Run the analysis for a sufficient time to allow the elution of both enantiomers (e.g., 15 minutes).
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and separation factor (α) to ensure the quality of the separation.
5. System Suitability
To ensure the validity of the analytical results, perform system suitability tests before sample analysis. The acceptance criteria should be defined based on the specific application, but typical parameters include:
-
Resolution (Rs): ≥ 1.5
-
Tailing Factor (T): ≤ 2.0 for both enantiomeric peaks
-
Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral resolution of this compound derivatives by HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Application Notes: Synthesis of Spiro[5.5]undecane-7,9,11-trione Derivatives Using Cyclopentylmalonic Acid
Introduction
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1] Cyclopentylmalonic acid serves as a valuable precursor for the synthesis of spiro[5.5]undecane derivatives, particularly spiro-barbiturates. These compounds are analogues of barbituric acid, a core structure in a class of drugs with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant properties.[2][3]
Core Application: Synthesis of Spiro-Barbiturates
The primary application of this compound in this context is its use as a key building block for the synthesis of spiro-barbiturates. The reaction involves a condensation of this compound or its ester derivative with urea. This process typically proceeds under basic conditions, leading to the formation of a pyrimidine-2,4,6-trione ring spiro-fused to a cyclopentane ring. The resulting compound is systematically named 8,10-diazaspiro[5.5]undecane-7,9,11-trione.
The general reaction is a variation of the classic synthesis of barbituric acid, where a malonic acid derivative condenses with urea.[2] The cyclopentyl group of this compound becomes the spiro-fused ring system in the final product.
Mechanism Outline: Knoevenagel-Type Condensation
The synthesis of spiro-barbiturates from this compound and urea can be described as a Knoevenagel-type condensation followed by cyclization. The active methylene group in this compound (or its ester) is deprotonated by a base, and the resulting nucleophile attacks the carbonyl carbons of urea. Subsequent dehydration and cyclization lead to the formation of the stable spirocyclic barbiturate ring system.
Applications in Drug Discovery and Development
The rigid cyclopentyl moiety in these spiro-barbiturates can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Researchers and drug development professionals can utilize this synthetic route to create libraries of novel spiro compounds for screening in various biological assays. The unique conformational constraints imposed by the spiro center can lead to the discovery of potent and selective modulators of enzymes and receptors. The resulting spiro[5.5]undecane core is a recognized scaffold in the design of compounds with potential therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of 8,10-Diazaspiro[5.5]undecane-7,9,11-trione from Diethyl Cyclopentylmalonate and Urea
This protocol describes the synthesis of a spiro-barbiturate via the condensation of diethyl cyclopentylmalonate with urea, a common and effective method for forming the barbiturate ring.
Materials:
-
Diethyl cyclopentylmalonate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated and dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or meter
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 11.4 g (0.05 mol) of diethyl cyclopentylmalonate. Follow this by the addition of 3.0 g (0.05 mol) of urea.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 8-10 hours with continuous stirring. A precipitate of the sodium salt of the spiro-barbiturate may form during the reaction.
-
Work-up and Isolation:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water.
-
Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude spiro-barbiturate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain the purified 8,10-diazaspiro[5.5]undecane-7,9,11-trione.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Volume/Mass Used | Role |
| Diethyl Cyclopentylmalonate | 228.29 | 0.05 | 11.4 g | Spiro precursor |
| Urea | 60.06 | 0.05 | 3.0 g | Heterocycle precursor |
| Sodium | 22.99 | 0.1 | 2.3 g | Catalyst (Base) |
| Absolute Ethanol | 46.07 | - | 100 mL | Solvent |
| Concentrated Hydrochloric Acid | 36.46 | - | As needed | Acidification |
| Product | ||||
| 8,10-Diazaspiro[5.5]undecane-7,9,11-trione | 196.21 | - | - | Spiro-barbiturate |
Expected Yield: 70-85%
Visualizations
Caption: Workflow for the synthesis of a spiro-barbiturate.
Caption: Logical relationship from precursor to application.
References
- 1. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Cyclopentylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylmalonic acid is a dicarboxylic acid featuring a cyclopentyl substituent. As a derivative of malonic acid, it finds potential applications in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of this compound, including predicted spectral data and experimental workflows.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data is based on established chemical shift prediction algorithms and analysis of structurally similar compounds. These values serve as a reliable guide for spectral interpretation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the carboxylic acid protons, the alpha-proton, and the protons of the cyclopentyl ring. The acidic protons of the carboxylic acid groups are characteristically deshielded and often appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 2H |
| α-CH | ~3.4 | Doublet | 1H |
| Cyclopentyl-CH | ~2.3 | Multiplet | 1H |
| Cyclopentyl-CH₂ | 1.5 - 1.8 | Multiplet | 8H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid groups are expected at the downfield end of the spectrum.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~174 |
| α-CH | ~58 |
| Cyclopentyl-CH | ~45 |
| Cyclopentyl-CH₂ (C2', C5') | ~30 |
| Cyclopentyl-CH₂ (C3', C4') | ~25 |
Experimental Protocols
The following protocols outline the steps for sample preparation and acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5][6]
-
Sample Purity: Ensure the this compound sample is of high purity and free of any particulate matter. If necessary, purify the sample by recrystallization or chromatography.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are often good choices as they can dissolve polar compounds and allow for the observation of the acidic proton. Chloroform-d (CDCl₃) can also be used, but solubility may be limited.[7][8] The choice of solvent can influence the chemical shifts, particularly for the acidic protons.[8]
-
Concentration:
-
Sample Filtration: To remove any undissolved particles that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5][9]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, for routine structural confirmation, the residual solvent peak can often be used as a reference.
II. NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific instrument and sample.
¹H NMR Acquisition Parameters [10][11][12]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or similar | Standard 1D proton experiment with a 30° pulse angle to allow for shorter relaxation delays. |
| Spectral Width (SW) | 16 ppm | To cover the expected range of proton chemical shifts. |
| Acquisition Time (AQ) | 2-4 s | To ensure good digital resolution. |
| Relaxation Delay (D1) | 1-2 s | Time for magnetization to return to equilibrium between scans. |
| Number of Scans (NS) | 8-16 | To improve the signal-to-noise ratio. More scans may be needed for dilute samples. |
| Temperature | 298 K (25 °C) | For consistency and comparison with reference data. |
¹³C NMR Acquisition Parameters [10][13]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Standard 1D carbon experiment with proton decoupling and a 30° pulse angle. |
| Spectral Width (SW) | 200-220 ppm | To encompass the full range of carbon chemical shifts.[3] |
| Acquisition Time (AQ) | 1-2 s | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 s | To allow for the typically longer relaxation times of quaternary carbons. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C nuclei. |
| Temperature | 298 K (25 °C) | For consistency. |
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to the final spectral analysis and structure confirmation.
Data Interpretation and Structure Confirmation
-
¹H NMR Spectrum:
-
Confirm the presence of a broad singlet in the downfield region (10-13 ppm) corresponding to the two carboxylic acid protons. The integration of this peak should be 2H.
-
Identify the doublet at approximately 3.4 ppm, which corresponds to the single alpha-proton.
-
Analyze the multiplet signals in the upfield region (1.5-2.3 ppm), which represent the nine protons of the cyclopentyl group.
-
-
¹³C NMR Spectrum:
-
Verify the presence of the carbonyl carbon signals around 174 ppm.
-
Locate the signal for the alpha-carbon at approximately 58 ppm.
-
Assign the remaining signals in the aliphatic region (25-45 ppm) to the five carbons of the cyclopentyl ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which would aid in the definitive assignment of the cyclopentyl carbons.
-
By comparing the acquired spectra with the predicted data and characteristic chemical shift ranges, researchers can confidently confirm the structure and assess the purity of this compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. books.rsc.org [books.rsc.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Note: A Detailed Protocol for the Purification of Cyclopentylmalonic Acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentylmalonic acid (CAS 5660-81-1) is a dicarboxylic acid featuring a cyclopentyl group attached to a malonic acid backbone.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.[1] The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[2][3][4] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. This protocol provides a detailed methodology for the purification of this compound using a solvent-based recrystallization procedure.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for selecting appropriate solvents and handling the compound safely.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1][5][6] |
| Molecular Weight | 172.18 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 162 °C | [5][6][7] |
| Solubility | Soluble in polar solvents such as water and alcohols.[1] |
Safety Precautions
-
As with many organic acids, it may exhibit moderate toxicity.[1]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of this compound. The selection of a suitable solvent is critical; the ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures.[2][3] Given the polar nature of the carboxylic acid groups, water is an excellent starting choice.
Materials and Equipment
-
Crude this compound
-
Deionized water (or other selected solvent)
-
Erlenmeyer flasks (x2)
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
-
Desiccator or vacuum oven
Solvent Selection
The choice of solvent is paramount for a successful recrystallization. Water is recommended as a primary solvent due to its polarity, low cost, and safety profile. A mixed-solvent system can also be effective if the compound is too soluble or insoluble in a single solvent.
| Solvent System | Rationale |
| Water | This compound is a polar molecule and is soluble in polar solvents like water.[1] Water is non-flammable and readily available. |
| Ethanol/Water | A mixed-solvent system can be used to fine-tune solubility. The compound would be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes turbid (cloudy), and then a few drops of hot ethanol are added to clarify it before cooling. |
| Isopropanol | Another polar protic solvent that can be an effective alternative to water or ethanol. |
Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., deionized water) to the flask, just enough to create a slurry.
-
Gently heat the mixture to a boil on a hot plate while stirring.
-
Continue to add small portions of the boiling solvent until the this compound has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
-
-
Hot Filtration (Optional):
-
This step is necessary only if insoluble impurities (e.g., dust, particulates) are observed in the hot solution.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the preheated funnel to filter out any insoluble materials. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and yield.
-
-
Crystal Collection and Washing:
-
Collect the purified crystals using vacuum filtration with a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel by drawing air through them for 15-20 minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value of 162 °C indicates high purity.
-
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization procedure for this compound.
Caption: Workflow for the purification of this compound.
References
- 1. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopentanemalonic acid CAS#: 5660-81-1 [amp.chemicalbook.com]
- 6. Cyclopentanemalonic acid | 5660-81-1 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclopentylmalonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentylmalonic acid derivatives are valuable building blocks in medicinal chemistry and drug development. Their rigid cyclopentane core, combined with the stereochemistry of the substituents, allows for precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. This document provides detailed application notes and protocols for the enantioselective synthesis of these important compounds, focusing on a catalytic asymmetric domino reaction approach. This method offers an efficient route to highly functionalized chiral cyclopentane scaffolds that can be further elaborated to the desired malonic acid derivatives.
Overview of the Synthetic Strategy
The primary strategy detailed here involves an asymmetric domino reaction of a dienyl ester with a lithium amide chiral auxiliary. This sequence, initiated by a Michael addition followed by an intramolecular 5-exo-trig cyclization, establishes the chiral cyclopentane ring system. Subsequent functional group manipulation can then yield the target chiral this compound derivatives.
Key Synthetic Approach: Asymmetric Domino Reaction
A highly effective method for constructing chiral functionalized cyclopentanes is through a domino reaction of an achiral starting material with a chiral reagent. A notable example is the reaction of tert-butyl methyl (E,E)-octa-2,6-dienedioate with a chiral lithium amide.
Quantitative Data Summary
The following table summarizes the typical yield and diastereoselectivity achieved in the key domino reaction step.
| Entry | Chiral Amine | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Lithium N-benzyl-N-(α-methylbenzyl)amide | 85:15 | 75 |
Experimental Protocol: Asymmetric Domino Reaction
This protocol describes the synthesis of a chiral cyclopentane precursor, which can be subsequently converted to a this compound derivative.
Materials:
-
tert-Butyl methyl (E,E)-octa-2,6-dienedioate
-
N-benzyl-N-(α-methylbenzyl)amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-di-tert-butyl phenol
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a solution of N-benzyl-N-(α-methylbenzyl)amine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Domino Reaction:
-
In a separate flask, dissolve tert-butyl methyl (E,E)-octa-2,6-dienedioate (1.0 equivalent) in anhydrous THF at -78 °C.
-
Slowly add the dienedioate solution to the pre-formed chiral lithium amide solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a solution of 2,6-di-tert-butyl phenol (1.5 equivalents) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral cyclopentane derivative.
-
Proposed Conversion to this compound Derivative
The resulting product from the domino reaction is a functionalized cyclopentane-1-carboxylate. To obtain a this compound derivative, further synthetic steps are required. A plausible route involves:
-
Oxidative Cleavage: The carboxymethyl side chain can be subjected to oxidative cleavage (e.g., using ozonolysis followed by an oxidative workup, or with a strong oxidizing agent like KMnO₄) to generate a carboxylic acid group at that position.
-
Esterification: Both carboxylic acid groups can then be esterified to yield the corresponding this compound diester.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations in the enantioselective synthesis of chiral this compound derivatives.
Caption: Asymmetric domino reaction workflow.
Caption: Proposed synthetic route to the final product.
Conclusion
The described domino reaction provides an efficient and highly diastereoselective method for the synthesis of chiral cyclopentane precursors. These intermediates are valuable for the subsequent synthesis of enantiomerically enriched this compound derivatives. The provided protocol serves as a foundational method for researchers in organic synthesis and drug discovery, enabling access to complex and stereochemically defined molecular architectures. Further optimization of reaction conditions and exploration of different chiral auxiliaries may lead to even higher stereoselectivity and yields.
Application Notes and Protocols for the Esterification of Cyclopentylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various dialkyl esters of cyclopentylmalonic acid. The esterification of this compound is a crucial transformation in organic synthesis, yielding versatile intermediates for the development of novel therapeutic agents and other biologically active molecules. The choice of alcohol for the esterification process can significantly influence the physicochemical properties of the resulting ester, such as its lipophilicity, solubility, and metabolic stability, making this a key step in drug design and development.
Introduction to Esterification of this compound
This compound is a dicarboxylic acid featuring a cyclopentyl ring, which imparts unique structural and conformational properties to its derivatives. Esterification of its two carboxylic acid groups with various alcohols is a common strategy to produce key building blocks in medicinal chemistry. The resulting diesters can undergo further modifications, such as alkylation or acylation at the alpha-carbon, or hydrolysis and decarboxylation to introduce a cyclopentylacetic acid moiety into a target molecule.
The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2][3]
Applications in Drug Development
This compound esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The cyclopentyl group can confer desirable properties to a drug molecule, such as increased potency or improved pharmacokinetic profiles. Derivatives have shown potential as anti-inflammatory and antibacterial agents.[4] The ester functional groups also provide a handle for creating prodrugs, where a biologically active carboxylic acid is masked as an ester to enhance its oral bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active drug.
Experimental Protocols
While direct esterification of this compound is a feasible route, a more commonly documented and versatile method for the synthesis of its dialkyl esters is the alkylation of a dialkyl malonate with a cyclopentyl halide.[4] However, for the purpose of these notes, we will focus on the direct Fischer-Speier esterification of this compound with different alcohols.
General Fischer-Speier Esterification Protocol
This general procedure can be adapted for the esterification of this compound with methanol, ethanol, propanol, and butanol.
Materials:
-
This compound
-
Alcohol (Methanol, Ethanol, Propanol, or Butanol) - in large excess
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic Solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and a large excess of the desired alcohol (the alcohol often serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialkyl cyclopentylmalonate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
Due to the limited availability of direct comparative studies on the esterification of this compound with a series of alcohols in the literature, the following table provides expected trends and general yield information based on typical Fischer esterification reactions of dicarboxylic acids.[2] Actual yields will vary depending on specific reaction conditions.
| Alcohol | Product Name | Catalyst | Typical Reaction Time (h) | Expected Yield Range (%) |
| Methanol | Dimethyl cyclopentylmalonate | H₂SO₄ | 4-8 | 85-95 |
| Ethanol | Diethyl cyclopentylmalonate | H₂SO₄ | 4-8 | 80-90 |
| Propanol | Dipropyl cyclopentylmalonate | H₂SO₄ / p-TSA | 6-12 | 75-85 |
| Butanol | Dibutyl cyclopentylmalonate | H₂SO₄ / p-TSA | 8-16 | 70-80 |
Characterization Data
The synthesized esters can be characterized using various spectroscopic techniques.
Diethyl Cyclopentylmalonate: [4]
-
¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, along with multiplets for the protons of the cyclopentyl ring and a characteristic signal for the alpha-proton.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the carbons of the cyclopentyl ring, and the alpha-carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry: The molecular ion peak (m/z) corresponding to the molecular weight of the compound (228.28 g/mol ) should be observed.[5]
Dimethyl Cyclopentylmalonate:
-
¹H NMR: Similar to the diethyl ester, but with a singlet for the methyl protons of the ester groups.
-
IR Spectroscopy: A strong C=O stretching band is expected around 1740 cm⁻¹.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: General workflow for the Fischer esterification of this compound.
Logical Relationship of Esterification Components
Caption: Key components and their roles in the Fischer esterification process.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 5. Diethyl cyclopentylmalonate CAS#: 18928-91-1 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentylmalonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of cyclopentylmalonic acid, with a specific focus on avoiding the common side reaction of dialkylation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via the malonic ester synthesis route.
Issue: Significant formation of the dialkylated byproduct (Dithis compound).
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant peak corresponding to the dicyclopentylmalonic ester.
-
Purification by distillation or chromatography is difficult due to similar physical properties of the mono- and di-alkylated products.[1]
-
The yield of the desired this compound is lower than expected.
| Question | Answer |
| Q1: What are the primary causes of excessive dialkylation? | A1: The formation of a dialkylated byproduct occurs because the mono-alkylated diethyl malonate still has an acidic proton on the central carbon.[2] This proton can be removed by the base to form a new enolate, which can then react with a second molecule of the cyclopentyl halide.[2] The primary factors influencing this are the stoichiometry of the reactants, the amount and strength of the base, reaction temperature, and the reactivity of the alkylating agent.[3] |
| Q2: How can I control the stoichiometry to favor mono-alkylation? | A2: To favor the formation of the mono-alkylated product, it is recommended to use a slight excess of diethyl malonate relative to the cyclopentyl halide and the base.[3][4] A molar ratio of approximately 1.1:1 (diethyl malonate : cyclopentyl halide) is a good starting point.[3] This increases the probability that the base will deprotonate an unreacted diethyl malonate molecule rather than the mono-alkylated product.[5] |
| Q3: What is the optimal amount of base to use? | A3: It is critical to use only one equivalent of base relative to the diethyl malonate to favor mono-alkylation.[3][6] Using more than one equivalent will promote the deprotonation of the mono-alkylated intermediate, leading to dialkylation.[3] |
| Q4: Does the choice of base and solvent matter? | A4: Yes. While a strong base is necessary to form the enolate, the choice of base and solvent system can influence the outcome. Sodium ethoxide in ethanol is a traditional choice.[1] However, to achieve more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as DMF or THF can be used.[1][3] Milder conditions, such as using potassium carbonate with a phase-transfer catalyst, can also significantly improve the selectivity for mono-alkylation.[3] |
| Q5: How does temperature affect the reaction? | A5: Temperature control is crucial. The initial formation of the enolate should typically be carried out at a low temperature (e.g., 0 °C).[3] While the alkylation step may require gentle heating, excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation.[5] Adding the alkylating agent slowly at a low temperature helps to maintain its low concentration, minimizing the chance of a second reaction.[3] |
| Q6: My alkylating agent is a cyclopentyl halide. Are there any specific considerations? | A6: Cyclopentyl halides are secondary halides, which can be prone to a competing E2 elimination reaction under basic conditions, leading to the formation of cyclopentene.[2] To minimize this, using a less hindered base and carefully controlling the temperature are important. Lower temperatures generally favor the desired SN2 reaction over elimination.[2] |
Data Presentation: Influence of Reaction Parameters on Product Selectivity
The following table summarizes the general effects of key reaction parameters on the ratio of mono- to di-alkylation in the synthesis of this compound. Note that specific quantitative yields will vary depending on the precise reaction conditions and scale.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Stoichiometry (Diethyl Malonate : Cyclopentyl Halide) | Slight excess of diethyl malonate (e.g., 1.1 : 1)[3] | Excess of cyclopentyl halide | Increases the probability of the enolate reacting with the starting ester.[5] |
| Stoichiometry (Base : Diethyl Malonate) | 1 equivalent[3] | > 2 equivalents (stepwise addition)[1] | Prevents deprotonation of the mono-alkylated product.[3] |
| Base Strength | Milder inorganic base (e.g., K₂CO₃) with phase-transfer catalysis[3] | Strong base (e.g., Sodium Ethoxide, Sodium Hydride)[3] | Milder conditions can increase selectivity. |
| Reaction Temperature | Low temperature for alkyl halide addition (e.g., 0 °C)[3] | Higher temperatures | Minimizes the rate of the second alkylation and potential elimination side reactions.[5] |
| Alkyl Halide Addition | Slow, dropwise addition[3] | Rapid addition | Maintains a low concentration of the alkylating agent.[3] |
| Solvent System | Biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst[3] | Anhydrous ethanol or aprotic solvents like DMF/THF[1] | Can enhance selectivity under milder basic conditions. |
Experimental Protocols
Protocol for Selective Mono-alkylation of Diethyl Malonate with Cyclopentyl Bromide
This protocol is a general guideline for achieving selective mono-alkylation.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Cyclopentyl bromide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 equivalent) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.[3]
-
Cool the reaction mixture back down to 0 °C.
-
Add cyclopentyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
The crude product can be purified by vacuum distillation or column chromatography to isolate the diethyl cyclopentylmalonate.
Mandatory Visualization
The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of diethyl cyclopentylmalonate.
Caption: Troubleshooting workflow for minimizing dialkylation.
References
Optimizing yield in the malonic ester synthesis of Cyclopentylmalonic acid
Welcome to the technical support center for the malonic ester synthesis of Cyclopentylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the malonic ester synthesis of this compound?
A1: The most frequent cause of low yields is incomplete deprotonation of diethyl malonate or the presence of moisture, which quenches the base.[1] It is crucial to use a strong, anhydrous base like sodium ethoxide in absolute ethanol and to ensure all glassware and reagents are thoroughly dried.[2] Another significant factor is the formation of side products, particularly the dialkylated ester.[1]
Q2: How can I minimize the formation of the dialkylated side product (dicyclopentylmalonic ester)?
A2: To favor mono-alkylation, it is recommended to use a molar excess of diethyl malonate relative to the base and cyclopentyl bromide. A steady, dropwise addition of cyclopentyl bromide to the diethyl malonate enolate solution can also help minimize the concentration of the mono-alkylated product's enolate, thereby reducing the chance of a second alkylation.
Q3: What is the optimal base for this synthesis and why?
A3: Sodium ethoxide (NaOEt) in absolute ethanol is the preferred base when using diethyl malonate. This is because the ethoxide anion matches the ester's alcohol component, preventing transesterification, which would lead to a mixture of ester products.[1][2] The pKa of the base's conjugate acid (ethanol, pKa ~16) is significantly higher than that of diethyl malonate (pKa ~13), ensuring complete deprotonation to form the reactive enolate.[2]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Sodium metal, used to prepare sodium ethoxide, is highly reactive with water and should be handled with extreme care under an inert atmosphere. Cyclopentyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, gloves) should be worn at all times.
Q5: My hydrolysis of diethyl cyclopentylmalonate is incomplete. How can I drive it to completion?
A5: Incomplete hydrolysis can be addressed by using more vigorous reaction conditions. Refluxing with a concentrated solution of a strong base, such as 20% sodium hydroxide, for an extended period (e.g., 4 hours) can achieve high conversion rates.[3] Alternatively, acidic hydrolysis followed by heating can also be effective and may simplify purification by avoiding the formation of salts.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of diethyl cyclopentylmalonate | Incomplete deprotonation of diethyl malonate due to wet reagents or glassware. | Ensure all glassware is flame-dried or oven-dried before use. Use absolute ethanol and freshly cut sodium metal to prepare the sodium ethoxide solution.[2] |
| Inactive cyclopentyl bromide. | Use freshly distilled or a new bottle of cyclopentyl bromide. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time. | |
| Significant amount of dialkylated product detected by GC-MS | Molar ratio of reactants is incorrect. | Use a 1.5 to 2-fold molar excess of diethyl malonate relative to cyclopentyl bromide. |
| Rate of addition of cyclopentyl bromide is too slow. | Add the cyclopentyl bromide dropwise at a steady rate to the enolate solution. | |
| Presence of unreacted diethyl malonate after the reaction | Insufficient amount of base. | Ensure at least one full equivalent of sodium ethoxide is used relative to the diethyl malonate intended for alkylation. |
| Low yield of this compound after hydrolysis | Incomplete hydrolysis of the diethyl cyclopentylmalonate. | Increase the concentration of the base (e.g., 20% NaOH or KOH) and/or the reflux time.[3] Monitor the reaction by TLC until the starting ester spot disappears. |
| Incomplete decarboxylation. | After acidification of the hydrolyzed product, ensure the solution is heated sufficiently (typically to reflux) to drive off CO2.[4] The disappearance of gas evolution indicates the completion of decarboxylation. | |
| Difficulty in purifying the final product | Contamination with side products. | Purify the intermediate diethyl cyclopentylmalonate by vacuum distillation before hydrolysis. |
| Oiling out during crystallization. | For the final product, this compound, try recrystallization from a solvent mixture like n-hexane/acetone or by dissolving in a minimal amount of hot water and allowing it to cool slowly.[5] |
Experimental Protocols
Part 1: Synthesis of Diethyl Cyclopentylmalonate
This protocol is based on established procedures for malonic ester synthesis.[2][6]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding 1.0 equivalent of freshly cut sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted, add 1.5 equivalents of diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 1.0 equivalent of cyclopentyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diethyl cyclopentylmalonate.
-
Purify the crude product by vacuum distillation.
| Parameter | Value |
| Molar Ratio (Diethyl Malonate : NaOEt : Cyclopentyl Bromide) | 1.5 : 1.0 : 1.0 |
| Reaction Temperature | Reflux (Ethanol, ~78 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 85% |
Part 2: Hydrolysis of Diethyl Cyclopentylmalonate to this compound
This protocol is based on general procedures for the saponification of malonic esters.[3]
Materials:
-
Diethyl cyclopentylmalonate
-
20% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine the purified diethyl cyclopentylmalonate with a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours, or until the ester layer is no longer visible.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound.
Part 3: Decarboxylation and Purification of this compound
Procedure:
-
The crude this compound from Part 2 can be decarboxylated by heating it to its melting point until the evolution of CO2 ceases. However, for many applications, the dicarboxylic acid is the desired product.
-
To purify this compound, recrystallize the crude product from a suitable solvent such as hot water or a mixture of ethyl acetate and hexane.
| Parameter | Value |
| Hydrolysis Conditions | 20% NaOH, Reflux |
| Hydrolysis Time | 4 hours |
| Typical Yield | >90% |
Visualizations
References
Side reactions and byproduct formation in Cyclopentylmalonic acid synthesis
Technical Support Center: Cyclopentylmalonic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The content addresses common side reactions, byproduct formation, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is a multi-step process that begins with the malonic ester synthesis.[1][2][3] This involves the alkylation of a malonic acid ester, typically diethyl malonate, with a cyclopentyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation.
Q2: What are the key stages in the synthesis of this compound via the malonic ester route?
A2: The synthesis can be broken down into three primary stages:
-
Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate, which then reacts with cyclopentyl bromide in an SN2 reaction to form diethyl cyclopentylmalonate.[2][3]
-
Hydrolysis (Saponification): The resulting diethyl cyclopentylmalonate is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to convert the two ester groups into carboxylate salts.[1]
-
Acidification and Decarboxylation: The reaction mixture is then acidified to produce this compound. Upon heating, this dicarboxylic acid readily loses one carboxyl group as carbon dioxide to yield the final product, although for the synthesis of the dicarboxylic acid itself, the heating step is omitted.
Q3: What are the primary side reactions to be aware of during the alkylation step?
A3: The most common side reactions during the alkylation of diethyl malonate with cyclopentyl bromide are:
-
Dialkylation: The mono-alkylated product, diethyl cyclopentylmalonate, still has an acidic proton and can be deprotonated and react with another molecule of cyclopentyl bromide to form diethyl dicyclopentylmalonate.[4]
-
Elimination (E2 Reaction): As cyclopentyl bromide is a secondary halide, the ethoxide base can act as a nucleophile for substitution or as a base for elimination, leading to the formation of cyclopentene.
-
Transesterification: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can be formed.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts, it is crucial to carefully control the reaction conditions. For instance, using a 1:1 stoichiometry of diethyl malonate to cyclopentyl bromide can reduce dialkylation.[2] Slow addition of the alkyl halide and maintaining a controlled temperature can also favor the desired mono-alkylation. To avoid transesterification, the alkoxide base should correspond to the ester's alcohol (e.g., sodium ethoxide for diethyl malonate).
Troubleshooting Guide
Alkylation Stage: Diethyl Malonate to Diethyl Cyclopentylmalonate
Q: My reaction is producing a significant amount of diethyl dicyclopentylmalonate. How can I increase the yield of the mono-alkylated product?
A: The formation of a dialkylated byproduct is a common issue in malonic ester synthesis because the mono-alkylated product still contains an acidic proton.[4] To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to cyclopentyl bromide. A slight excess of diethyl malonate can also help suppress the second alkylation.
-
Slow Addition: Add the cyclopentyl bromide slowly to the reaction mixture. This helps to ensure that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the product.
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide, as exothermic reactions can increase the rate of the second alkylation.
Q: I am observing gas evolution (cyclopentene) and a low yield of the desired product. What is the cause and how can I fix it?
A: This is likely due to a competing E2 elimination reaction, where the ethoxide base abstracts a proton from the cyclopentyl bromide, leading to the formation of cyclopentene. This is more prevalent with secondary alkyl halides like cyclopentyl bromide.
-
Choice of Base: While sodium ethoxide is standard, a more sterically hindered base could potentially favor substitution over elimination, although this may also slow down the desired reaction.
-
Temperature: Running the reaction at a lower temperature for a longer duration can often favor the substitution reaction over elimination.
Q: My final product from the alkylation step is a mixture of different esters. What went wrong?
A: This is a result of transesterification. This occurs when the alkoxide base does not match the alkyl groups of the ester. For example, using sodium methoxide with diethyl malonate can lead to the formation of dimethyl and ethyl methyl malonates.
-
Solution: Always use an alkoxide base that corresponds to the alcohol of the ester. For diethyl malonate, sodium ethoxide is the appropriate base.
Hydrolysis and Decarboxylation Stage
Q: The hydrolysis of my diethyl cyclopentylmalonate is incomplete. How can I improve the conversion?
A: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the base/acid.
-
Basic Hydrolysis (Saponification): For a high conversion, you can reflux the diester with a 20% sodium hydroxide solution at 100°C for about 4 hours, which can achieve a conversion rate of over 95%.[1]
-
Acidic Hydrolysis: While generally slower, acidic hydrolysis can be an alternative and has the advantage of avoiding the formation of salts, which can simplify purification.[1] Ensure a sufficient concentration of a strong acid like HCl or H₂SO₄ and adequate reflux time.
Q: I am having difficulty purifying the final this compound. What are the likely impurities and how can I remove them?
A: The primary impurities are likely to be the dithis compound byproduct (if formed during alkylation and carried through), any unreacted diethyl cyclopentylmalonate, and potentially cyclopentylacetic acid if accidental decarboxylation occurred.
-
Purification Techniques:
-
Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
-
Extraction: A series of aqueous extractions at different pH values can help separate the acidic products from neutral, unreacted esters.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed, using a solvent system that effectively separates the desired dicarboxylic acid from less polar byproducts.
-
Data Presentation
Table 1: Troubleshooting Common Side Reactions in the Alkylation of Diethyl Malonate with Cyclopentyl Bromide
| Problem | Likely Cause(s) | Recommended Solutions |
| High percentage of dialkylated product | The mono-alkylated product is also acidic and reacts further. | - Use a 1:1 molar ratio of reactants or a slight excess of diethyl malonate.- Add cyclopentyl bromide slowly to the reaction mixture.- Maintain a controlled reaction temperature. |
| Formation of cyclopentene | Competing E2 elimination reaction due to the use of a secondary halide. | - Use a less sterically hindered base if possible, or a weaker base.- Lower the reaction temperature and increase the reaction time. |
| Mixture of different esters in the product | Transesterification. | - Ensure the alkoxide base matches the ester (e.g., sodium ethoxide for diethyl malonate). |
| Unreacted diethyl malonate | Incomplete deprotonation or insufficient reaction time. | - Use anhydrous conditions and high-purity reagents.- Ensure a sufficient amount of base is used.- Monitor the reaction to completion (e.g., by TLC). |
Table 2: Comparison of Hydrolysis Conditions for Diethyl Cyclopentylmalonate
| Condition | Typical Reagents | Temperature | Typical Duration | Advantages | Disadvantages |
| Basic Hydrolysis | 20% aq. NaOH or KOH | Reflux (~100°C) | 2-4 hours | Faster reaction, high conversion rate (>95%).[1] | Forms carboxylate salts requiring a separate acidification step; can be difficult to monitor by TLC. |
| Acidic Hydrolysis | aq. HCl or H₂SO₄ | Reflux | Slower (can be >8 hours) | Direct formation of the carboxylic acid, simplifying workup by avoiding salt formation.[1] | Generally slower reaction rates; potential for other acid-catalyzed side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopentylmalonate (Alkylation)
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Cyclopentyl bromide
-
Anhydrous diethyl ether
-
Standard reflux and distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.0 eq.) to absolute ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0-1.1 eq.) dropwise with stirring.
-
Alkylation: Slowly add cyclopentyl bromide (1.0 eq.) to the solution of the enolate via a dropping funnel. Control the rate of addition to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude diethyl cyclopentylmalonate by vacuum distillation.
Protocol 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Crude or purified diethyl cyclopentylmalonate
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Standard reflux apparatus
Procedure:
-
Saponification: In a round-bottom flask, combine diethyl cyclopentylmalonate (1.0 eq.) with a 20% aqueous solution of sodium hydroxide (2.5-3.0 eq. of NaOH). Heat the mixture to reflux with vigorous stirring for 4 hours.[1] The oil layer should dissolve as the reaction proceeds.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be further purified by recrystallization from hot water or another suitable solvent.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Major side reactions during the alkylation step.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Purification of Cyclopentylmalonic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of cyclopentylmalonic acid and its esters. The information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound and its esters?
A1: The primary impurities depend on the synthetic route. In the common malonic ester synthesis involving the alkylation of diethyl malonate with a cyclopentyl halide, the most prevalent impurities include:
-
Dialkylated esters: This is a frequent side product where a second cyclopentyl group is added to the malonic ester. The mono-alkylated ester still has an acidic proton that can be removed by the base, leading to a second alkylation.
-
Unreacted starting materials: Residual diethyl malonate and cyclopentyl halide may remain.
-
Products of elimination reactions: If using secondary or tertiary cyclopentyl halides, elimination (E2) reactions can compete with the desired substitution (SN2) reaction, forming cyclopentene.
-
Transesterification products: If the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can form.[1]
-
Hydrolysis products: During workup or purification, partial hydrolysis of the ester groups can lead to the corresponding mono-ester or the diacid.
Q2: What are the key physical properties to consider for purification?
A2: Understanding the physical properties of your target compound and potential impurities is crucial for selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C8H12O4 | 172.18[2] | - | 162[3] | Soluble in polar solvents like water and alcohols.[4] |
| Diethyl Cyclopentylmalonate | C12H20O4 | 228.28 | 138 / 13 mmHg[5] | - | Miscible with ethanol and ether; soluble in most fixed oils and propylene glycol. |
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. For acidic compounds like this compound, adding a small amount of acetic acid to the eluting solvent can result in clearer spots.[6] A good solvent system for flash chromatography is one that gives the desired compound an Rf value of 0.25-0.35 on a TLC plate and separates it from the nearest impurity by at least 0.20 Rf units.[6]
Troubleshooting Guides
Purification of Diethyl Cyclopentylmalonate
Issue 1: Low yield after extraction and washing.
-
Possible Cause: Emulsion formation during aqueous workup, leading to loss of product in the aqueous layer.
-
Troubleshooting Steps:
-
Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.
-
Filtration: If the emulsion persists, pass the mixture through a pad of celite or filter paper.
-
Solvent consideration: Ensure the organic solvent used for extraction is sufficiently non-polar to separate cleanly from the aqueous layer.
-
Issue 2: Incomplete separation of mono- and di-alkylated products by distillation.
-
Possible Cause: The boiling points of the mono- and di-alkylated products can be very close, making fractional distillation challenging.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under a high vacuum to lower the boiling points and potentially increase the boiling point difference.
-
Efficient Fractionating Column: Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Column Chromatography: If distillation is ineffective, column chromatography is the recommended method for separating these closely related compounds.
-
Issue 3: Presence of carboxylic acid impurity in the purified ester.
-
Possible Cause: Hydrolysis of the ester during workup or on the silica gel column. Silica gel is slightly acidic and can cause sensitive compounds to decompose.
-
Troubleshooting Steps:
-
Basic Wash: During the workup, wash the organic layer with a mild base solution, such as saturated sodium bicarbonate, to remove acidic impurities.
-
Neutralize Silica Gel: For column chromatography, you can neutralize the silica gel by adding a small percentage of a base like triethylamine (e.g., 2-5%) to your eluent.
-
Alternative Stationary Phase: If the compound is highly sensitive to acid, consider using a neutral stationary phase like alumina for chromatography.
-
Purification of this compound
Issue 1: Oiling out during recrystallization.
-
Possible Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a recrystallization solvent with a lower boiling point. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1]
-
Two-Solvent Recrystallization: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
Lower the Concentration: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Issue 2: Poor recovery of crystals after recrystallization.
-
Possible Cause:
-
Too much solvent was used, keeping the compound dissolved even at low temperatures.
-
The cooling process was too rapid, leading to the formation of small, impure crystals.
-
The compound is more soluble in the chosen solvent than anticipated.
-
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Covering the flask can help slow the cooling rate.[7]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[7]
-
Change Solvent: Re-evaluate the solvent system. Test the solubility of your compound in various solvents on a small scale before attempting a large-scale recrystallization.
-
Issue 3: Difficulty removing impurities by recrystallization.
-
Possible Cause: The impurities have very similar solubility properties to the desired product.
-
Troubleshooting Steps:
-
Multiple Recrystallizations: Repeat the recrystallization process. The purity generally increases with each successive recrystallization, although the yield will decrease.
-
Alternative Purification Method: If recrystallization is ineffective, consider other purification techniques such as column chromatography.
-
Acid-Base Extraction: Dissolve the crude acid in an alkaline aqueous solution (e.g., sodium bicarbonate). Wash with an organic solvent (like diethyl ether) to remove neutral impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the pure this compound, which can then be collected by filtration.
-
Experimental Protocols
Protocol 1: Purification of Diethyl Cyclopentylmalonate by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Procedure:
-
Place the crude diethyl cyclopentylmalonate in the distillation flask.
-
Apply a vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 138 °C at 13 mmHg).[5]
-
Store the purified ester under an inert atmosphere and away from moisture.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Water or a mixture of an organic solvent and water is a likely candidate.[4]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the cold solvent and then heat the mixture to the solvent's boiling point while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum yield, the flask can be subsequently placed in an ice bath to promote further crystallization.
-
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. The purity can be assessed by its melting point, which should be sharp and close to the literature value (162 °C).[3]
Protocol 3: Hydrolysis of Diethyl Cyclopentylmalonate to this compound
-
Reaction Setup: In a round-bottom flask, combine diethyl cyclopentylmalonate with a 20% sodium hydroxide solution.
-
Heating: Heat the mixture to 100°C for approximately four hours. This can achieve a conversion rate of over 95%.
-
Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) until the pH is acidic. The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be further purified by recrystallization as described in Protocol 2.
Visualizations
Caption: Workflow for the purification of Diethyl Cyclopentylmalonate.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 5. Diethyl cyclopentylmalonate CAS#: 18928-91-1 [amp.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 18928-91-1 CAS MSDS (Diethyl cyclopentylmalonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Enhancing Decarboxylation Efficiency of Substituted Malonic Acids
Welcome to the technical support center for the decarboxylation of substituted malonic acids. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and provide guidance on optimizing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the decarboxylation of substituted malonic acids?
A1: The decarboxylation of β-keto acids and malonic acids typically proceeds through a cyclic, concerted transition state. This process involves the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. It is best conceptualized as a type of 1,2-elimination reaction rather than simply having CO2 as a leaving group.[1][2][3]
Q2: What are the primary methods for achieving decarboxylation of substituted malonic acids?
A2: The main methods include:
-
Thermal Decarboxylation: This classic approach involves heating the malonic acid, often in a high-boiling solvent or neat, to temperatures typically above 150°C.[4][5]
-
Microwave-Assisted Decarboxylation: Microwave irradiation can significantly accelerate the reaction, often leading to high yields in a much shorter time, sometimes without the need for a solvent or catalyst.[5][6][7][8][9][10]
-
Krapcho Decarboxylation: This method is particularly useful for esters with a β-electron-withdrawing group and is performed under near-neutral conditions, making it suitable for base-sensitive compounds. It typically involves heating in a polar aprotic solvent like DMSO with a salt such as LiCl or NaCl.[5][11][12][13][14]
-
Photoredox Catalysis: This technique utilizes a photocatalyst to enable decarboxylation at room temperature under visible light, offering a very mild alternative.[15][16]
Q3: Can the hydrolysis of a malonic ester and the subsequent decarboxylation be performed in a single step?
A3: Yes, one-pot hydrolysis and decarboxylation procedures are well-established and can improve overall efficiency. This is often achieved by performing the hydrolysis under acidic conditions (e.g., with aqueous HCl) and then heating the reaction mixture to effect decarboxylation.[6]
Troubleshooting Guide
Q4: My decarboxylation reaction is slow or incomplete. What are the potential causes and solutions?
A4: Slow or incomplete decarboxylation is a common issue. Here are several factors to consider:
-
Inadequate Temperature: Thermal decarboxylation often requires high temperatures, sometimes up to 200°C.[6]
-
Solution: Ensure your reaction is being heated to a sufficiently high temperature. If your substrate is thermally sensitive, consider a milder method like photoredox catalysis or a microwave-assisted reaction.
-
-
Improper Solvent Choice: The solvent plays a crucial role. For thermal methods, high-boiling point solvents are often necessary.
-
Incomplete Hydrolysis: If you are starting from a malonic ester, the hydrolysis to the diacid must be complete for decarboxylation to occur.
-
Solution: Ensure the saponification step is complete before attempting decarboxylation. For sterically hindered esters, more vigorous hydrolysis conditions may be required.[4]
-
-
Catalyst Issues: If you are using a catalyzed method, ensure the catalyst is active and used in the correct amount.
-
Solution: For photoredox catalysis, confirm that the photocatalyst's excited state is being efficiently quenched by the carboxylate.[6]
-
Q5: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A5: Byproduct formation can significantly reduce your yield and complicate purification. Common side reactions include:
-
Dialkylation: In the preceding malonic ester synthesis, dialkylation can be a significant issue.
-
Solution: To minimize dialkylation, use only one equivalent of base and consider using a protecting group for the second acidic proton.[4]
-
-
Claisen Condensation: The enolate can attack the carbonyl group of another ester molecule.
-
Solution: Ensure complete deprotonation by using a full equivalent of a strong base. Add the deprotonated malonate dropwise to a heated solution of the alkyl halide to keep the enolate concentration low.[4]
-
-
Polymerization: Some substrates, like methylidene malonic acids, are prone to polymerization at high temperatures.[3]
-
Solution: Employ milder reaction conditions, such as those used in photoredox catalysis or CDI-mediated decarboxylation, which can be performed at room temperature.[6]
-
Q6: How can I effectively monitor the progress of my decarboxylation reaction?
A6: You can monitor the reaction using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to follow the disappearance of the starting material.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[15][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS is an excellent method for monitoring reaction progress.[6]
Q7: What is the best way to purify my carboxylic acid product after the reaction?
A7: The purification strategy will depend on the properties of your product.
-
Aqueous Workup and Extraction: A common method involves an aqueous workup to remove water-soluble impurities. The carboxylic acid can be extracted into an organic solvent after acidification of the aqueous layer.[18] To do this, first, make the aqueous solution basic (pH > pKa of the acid) to deprotonate the carboxylic acid and extract any neutral or basic organic impurities with a solvent like ether. Then, acidify the aqueous layer (pH < pKa of the acid) and extract your protonated carboxylic acid into a fresh portion of the organic solvent.[18]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an effective purification method.[18]
-
Distillation: For liquid products, fractional distillation can be used for purification.[18]
Data Presentation
The following tables provide a summary of quantitative data for different decarboxylation methods to facilitate comparison.
Table 1: Microwave-Assisted Decarboxylation of Various Substituted Malonic Acids [8][9]
| Substrate | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 2,2-dipropylmalonic acid | 200 | 10 | 180-190 | 97 |
| 2-ethyl-2-phenylmalonic acid | 200 | 3 | 180-190 | 95 |
| 2-benzyl-2-methylmalonic acid | 200 | 5 | 180-190 | 92 |
| 2,2-dibenzylmalonic acid | 200 | 8 | 180-190 | 82 |
Table 2: Photoredox-Catalyzed Decarboxylation of Malonic Acid Derivatives [15]
| Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) |
| Phenylmalonic acid | 7.5 | 48 | TFE | 85 |
| Benzylmalonic acid | 7.5 | 72 | TFE | 65 |
| 2-benzyl-2-methylmalonic acid | 7.5 | 72 | TFE | 78 |
Experimental Protocols
Protocol 1: General Procedure for Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation [6][7][9]
-
Place the substituted malonic acid (1 mmol) into an open vessel suitable for microwave synthesis.
-
Irradiate the sample in a microwave reactor at 200 W.
-
Maintain the temperature between 180-190°C.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 3 to 10 minutes.
-
Upon completion, the product is often obtained in high purity without the need for further workup.
Protocol 2: General Procedure for Photoredox-Catalyzed Hydrodecarboxylation [15][16]
-
To an oven-dried vial, add the substituted malonic acid (0.2 mmol), an acridinium photocatalyst (e.g., Mes-Acr-Ph, 1-7.5 mol%), and phenyldisulfide (20 mol%).
-
Add trifluoroethanol (TFE) as the solvent to make a 0.3 M solution.
-
Add N,N-diisopropylethylamine (Hünig's base, 1.2 equiv).
-
Seal the vial and irradiate with a suitable light source (e.g., blue LEDs) with stirring.
-
Monitor the reaction by TLC or NMR. Note that alkyl-substituted malonic acids may require longer reaction times.[15]
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Protocol 3: Krapcho Decarboxylation of a gem-Diester [11][12][14]
-
To a round-bottom flask, add the gem-diester (e.g., diethyl 2,2-disubstitutedmalonate, 1 mmol), lithium chloride (2 equiv), and dimethyl sulfoxide (DMSO) to create a solution.
-
Add a small amount of water (2 equiv).
-
Heat the reaction mixture to a high temperature (typically around 150°C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by distillation or chromatography.
Mandatory Visualizations
Caption: Mechanism of malonic acid decarboxylation.
Caption: Troubleshooting decision tree for decarboxylation.
Caption: General experimental workflow for decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 15. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarboxylation [organic-chemistry.org]
- 17. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Chiral HPLC Separation of Cyclopentylmalonic Acid Enantiomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC chiral separation of Cyclopentylmalonic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution between this compound enantiomers?
Poor enantiomeric resolution for acidic compounds like this compound typically stems from several factors: an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition (especially pH and additives), incorrect column temperature, or a general loss of column efficiency.[1] A systematic approach to method development is crucial for achieving a successful separation.
Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound?
For acidic compounds, anion-exchange type CSPs are often the most effective.[2] Columns such as the CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acids.[2] They operate based on an ionic exchange mechanism between the negatively charged acidic analyte and the positively charged chiral selector on the stationary phase.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can also be effective, often used in normal phase or polar organic modes with appropriate mobile phase additives.[3][4]
Q3: How do mobile phase additives affect the separation of this compound?
For acidic analytes, the addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) to the mobile phase is often necessary.[5][6] This additive serves two main purposes: it ensures the dicarboxylic acid is in its deprotonated (anionic) state for interaction with anion-exchange CSPs and helps to suppress interactions with residual silanol groups on the silica support, which improves peak shape.[7] The concentration of the additive is critical and typically should not exceed 0.5%.[5][6]
Q4: What is the role of temperature in this chiral separation?
Temperature plays a complex role in chiral recognition.[1] Generally, lower temperatures can enhance chiral selectivity by strengthening the specific molecular interactions responsible for separation.[1] However, higher temperatures can improve peak efficiency and reduce analysis time. The effect is compound-dependent, so temperature should be treated as a key parameter to be optimized for each specific method.[1]
Q5: My peaks are tailing. What is the cause and how can I fix it?
Peak tailing for acidic compounds is frequently caused by secondary interactions with the stationary phase, particularly with acidic residual silanol groups on silica-based columns.[1][3] To mitigate this, ensure the mobile phase contains an acidic additive like 0.1% TFA.[1] Other potential causes include column overload (injecting too high a concentration), extra-column dead volume in the HPLC system, or a partially blocked column frit.[1][8]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting (a single peak) or are only partially separated (Resolution, Rs < 1.5).
This workflow outlines a systematic approach to addressing poor resolution. The primary steps involve verifying the suitability of the chiral stationary phase and then optimizing the mobile phase and temperature conditions.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing
Symptom: The chromatographic peak is asymmetrical, with the latter half being broader than the front half.
This workflow provides steps to diagnose and resolve peak tailing, a common issue when analyzing acidic compounds that can interact non-specifically with the column packing material.
Caption: Troubleshooting workflow for peak tailing.
Data Presentation: Illustrative Performance Data
The following tables summarize typical starting conditions and the expected impact of method optimization for the chiral separation of this compound.
Note: The following data is illustrative and intended as a representative example for method development. Actual results may vary.
Table 1: Typical Starting Conditions on an Anion-Exchange CSP
| Parameter | Condition | Rationale |
| Column | CHIRALPAK QN-AX (4.6 x 150 mm, 5 µm) | Specifically designed for acidic compounds.[2] |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate | Polar organic mobile phase common for this CSP family. |
| Composition | 100 / 0.3 / 0.15 (v/v/w) | A balanced composition to ensure analyte ionization and interaction. |
| Flow Rate | 0.7 mL/min | A standard flow rate for analytical columns. |
| Temperature | 25 °C | A common starting point for temperature optimization.[1] |
| Detection | UV at 210 nm | Dicarboxylic acids lack a strong chromophore, requiring low UV wavelength. |
Table 2: Effect of Mobile Phase and Temperature Optimization (Illustrative Data)
| Condition ID | Mobile Phase Modifier (Methanol %) | Temperature (°C) | t1 (min) | t2 (min) | Separation (α) | Resolution (Rs) |
| A (Start) | 100 | 25 | 8.2 | 9.1 | 1.11 | 1.45 |
| B | 95 (5% Acetonitrile) | 25 | 7.5 | 8.5 | 1.13 | 1.60 |
| C | 100 | 15 | 9.5 | 10.8 | 1.14 | 1.75 |
| D | 95 (5% Acetonitrile) | 15 | 8.8 | 10.1 | 1.15 | 1.90 |
Experimental Protocols
Protocol 1: Chiral Method Development for this compound
This protocol provides a generalized, systematic approach for developing a robust chiral HPLC separation method.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Glacial Acetic Acid (or Trifluoroacetic Acid)
-
Ammonium acetate
-
Chiral Column: CHIRALPAK QN-AX (4.6 x 150 mm, 5 µm) or similar anion-exchange CSP.
2. Mobile Phase Preparation:
-
Prepare the acidic additive stock solution: For example, a solution of Acetic Acid and Ammonium Acetate.
-
For the starting mobile phase (Condition A in Table 2), use 100% HPLC-grade Methanol containing the appropriate concentration of additives. For example, add 0.3 mL of acetic acid and 0.15 g of ammonium acetate to every 100 mL of methanol.
-
Thoroughly degas the mobile phase using sonication or vacuum filtration before use.
3. HPLC System Setup:
-
Install the chiral column and equilibrate the system with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Set the flow rate to 0.7 mL/min.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to 210 nm.
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Run and Optimization:
-
Inject 5-10 µL of the prepared sample.
-
Initial Run: Evaluate the chromatogram for signs of separation (e.g., peak broadening, a shoulder, or two distinct peaks). Calculate the separation factor (α) and resolution (Rs).
-
Optimization - Mobile Phase: If resolution is poor (Rs < 1.5), adjust the mobile phase. Try adding a co-solvent like acetonitrile in small increments (e.g., 5-10%) to modulate retention and selectivity.
-
Optimization - Temperature: If the mobile phase optimization is insufficient, adjust the column temperature. Decrease the temperature (e.g., to 15 °C) to potentially increase selectivity, or increase it (e.g., to 40 °C) to improve peak shape and efficiency.[1]
-
Optimization - Additive Concentration: Systematically vary the concentration of the acidic additive. Insufficient acid can lead to peak tailing, while excessive amounts can reduce retention times drastically.
6. Data Analysis:
-
For each condition, identify the retention times of the two enantiomers (t1 and t2).
-
Calculate the separation factor: α = (t2 - t0) / (t1 - t0), where t0 is the column dead time.
-
Calculate the resolution: Rs = 2 * (t2 - t1) / (w1 + w2), where w1 and w2 are the peak widths at the base.
-
The optimal method is the one that provides a baseline resolution (Rs ≥ 1.5) with good peak shape in the shortest reasonable analysis time.
References
Technical Support Center: Scaling Up the Synthesis of Diethyl Cyclopentylmalonate
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the synthesis of diethyl cyclopentylmalonate. It includes frequently asked questions, detailed troubleshooting procedures, experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing diethyl cyclopentylmalonate?
The most established method is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a cyclopentyl halide (typically cyclopentyl bromide).[1][2] This reaction is carried out in the presence of a base. The choice of base and solvent is critical for success, especially during scale-up.
Q2: Which base is recommended for this synthesis on a larger scale?
Sodium ethoxide in ethanol is a frequently used base.[1] Using an alkoxide that corresponds to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that can complicate purification.[1] For a more vigorous reaction, sodium hydride (NaH) can be used, which generates the sodium enolate and hydrogen gas.[1] Green chemistry approaches may utilize potassium carbonate under solvent-free conditions, though this may require higher temperatures.[1]
Q3: What are the primary safety concerns when scaling up this reaction?
Key safety concerns include:
-
Reagent Handling : Diethyl malonate is a combustible liquid and causes serious eye irritation.[3][4] Sodium ethoxide is corrosive and flammable. Cyclopentyl bromide is flammable and an irritant. Sodium hydride reacts violently with water to produce highly flammable hydrogen gas.
-
Exothermic Reaction : The deprotonation of diethyl malonate and the subsequent alkylation can be exothermic. Proper temperature control and a vessel with adequate cooling capacity are essential to prevent runaway reactions.
-
Inert Atmosphere : The reaction is sensitive to moisture.[1] Using an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent quenching of the base and hydrolysis of the ester.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.[5]
Q4: What factors are critical for achieving high yield and purity?
To ensure a successful scale-up, focus on:
-
Anhydrous Conditions : All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent side reactions.[1]
-
Reagent Quality : Use freshly distilled or high-purity diethyl malonate and cyclopentyl bromide.
-
Stoichiometry Control : Carefully control the molar ratios of the reactants to minimize side reactions like dialkylation.[1][2]
-
Temperature Management : Maintain the optimal reaction temperature to ensure a complete reaction while minimizing byproduct formation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Problem 1: Low or Inconsistent Yield
Q: My reaction yield is significantly lower than expected after scaling up. What are the likely causes?
A: Low yield is a common scale-up challenge. Consider the following possibilities:
-
Moisture Contamination : Water in the solvent or on the glassware will consume the base and inhibit the formation of the required enolate. Ensure all components are scrupulously dry and the reaction is run under a dry, inert atmosphere.[1]
-
Inefficient Deprotonation : The base may be old or may have degraded due to improper storage. Use a fresh, high-quality base. On a large scale, mixing can be less efficient; ensure your reactor has adequate agitation to promote complete deprotonation.
-
Side Reactions : An E2 elimination of the cyclopentyl bromide can compete with the desired SN2 alkylation.[2] Additionally, if the temperature is too high, other degradation pathways may become significant.
-
Incomplete Reaction : The reaction time may need to be extended during scale-up. Monitor the reaction progress using an appropriate technique (e.g., GC-MS, TLC) to ensure it has gone to completion.
Problem 2: Product Contaminated with Byproducts
Q: My final product contains significant amounts of dialkylated byproduct and unreacted diethyl malonate. How can I improve purity?
A: The presence of these impurities points to issues with stoichiometry and reaction control.
-
Dialkylation : The product, diethyl cyclopentylmalonate, still contains one acidic proton and can be deprotonated and alkylated a second time.[1][2] To minimize this:
-
Use a molar ratio of diethyl malonate to base that is close to 1:1 or with a slight excess of the malonate.
-
Add the cyclopentyl bromide slowly and under controlled temperature to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
-
Unreacted Diethyl Malonate : This suggests that the alkylation step was incomplete.
-
Verify the potency of your base and the purity of your cyclopentyl bromide.
-
Ensure the reaction was allowed to run for a sufficient amount of time at the correct temperature.
-
Problem 3: Reaction Fails to Initiate or Stalls
Q: I observed an initial precipitate when adding the diethyl malonate to the base, but the reaction does not proceed upon adding the alkylating agent. What is happening?
A: The initial white precipitate is often the sodium salt of deprotonated diethyl malonate, which is expected.[6] If the reaction stalls after this point, it could be due to:
-
Poor Solubility : The sodium malonate salt may have poor solubility in the solvent, forming a thick slurry that is difficult to stir and prevents interaction with the alkylating agent.[6] Additional solvent may be required on a larger scale to maintain a mobile mixture.
-
Low Temperature : The reaction may require thermal energy to initiate. While the initial deprotonation can be exothermic, the subsequent alkylation step may need heating to proceed at a reasonable rate. A controlled heating temperature of around 60-70°C is often effective.[1]
-
Inactive Alkylating Agent : Verify the purity and integrity of the cyclopentyl bromide.
Data Presentation
Table 1: Key Reagent Properties and Recommended Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Recommended Molar Ratio |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 1.05 - 1.1 equivalents |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | - | 1.0 equivalent |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 1.36 | 1.0 equivalent |
Table 2: Comparison of Typical Reaction Conditions
| Parameter | Condition A: Sodium Ethoxide | Condition B: Green Chemistry | Rationale |
| Base | Sodium Ethoxide | Potassium Carbonate | NaOEt is highly effective but requires anhydrous ethanol.[1] K₂CO₃ is less hazardous and reduces solvent waste.[1] |
| Solvent | Anhydrous Ethanol | None (Solvent-free) | Ethanol ensures solubility but must be removed. Solvent-free conditions enhance reaction kinetics.[1] |
| Temperature | 60 - 70 °C | 65 - 75 °C | Higher temperatures may be needed for the less reactive K₂CO₃ base.[1] |
| Typical Yield | 79 - 83% | 79 - 83% | Both methods can achieve comparable high yields when optimized.[1] |
| Workup | Acidic Quench, Extraction | Filtration, Distillation | Standard workup vs. simpler solid-liquid separation. |
Experimental Protocol: Synthesis via Sodium Ethoxide
This protocol is a representative example for the synthesis of diethyl cyclopentylmalonate on a laboratory scale and should be adapted and optimized for specific scale-up equipment and safety protocols.
1. Reactor Setup and Inerting:
-
Assemble a multi-neck, round-bottom flask (or an appropriate reactor) equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermometer, and an addition funnel.
-
Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
2. Preparation of Sodium Ethoxide:
-
In the reactor, add anhydrous ethanol (approx. 3 mL per gram of sodium).
-
Under a nitrogen atmosphere and with vigorous stirring, add clean sodium metal (1.0 eq.) in small portions.
-
Control the addition rate to maintain a gentle reflux. The reaction is highly exothermic.
-
Allow the mixture to cool to room temperature after all the sodium has dissolved.
3. Deprotonation of Diethyl Malonate:
-
Slowly add diethyl malonate (1.05 eq.) to the sodium ethoxide solution via the addition funnel over 30-45 minutes. A white precipitate of the sodium enolate may form.[6]
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete deprotonation.
4. Alkylation:
-
Add cyclopentyl bromide (1.0 eq.) dropwise via the addition funnel.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC or GC until the starting material is consumed.
5. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water and a slight excess of dilute hydrochloric acid to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure diethyl cyclopentylmalonate.
Visualizations
Caption: The reaction pathway for diethyl cyclopentylmalonate synthesis.
Caption: A typical experimental workflow for the synthesis process.
References
- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Removal of unreacted starting materials from Cyclopentylmalonic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of cyclopentylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The synthesis of this compound typically involves the alkylation of a malonic ester, most commonly diethyl malonate, with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base, followed by hydrolysis of the resulting diester.[1][2] Therefore, the primary unreacted starting materials to be removed are unreacted diethyl malonate and cyclopentyl halide.
Q2: What is the first purification step after the hydrolysis of diethyl cyclopentylmalonate?
After the hydrolysis of the diethyl cyclopentylmalonate to form this compound, the initial and most crucial purification step is typically an acid-base extraction.[3][4] This process separates the desired carboxylic acid product from neutral organic impurities, such as unreacted cyclopentyl halide and any remaining diethyl malonate.
Q3: How can I remove residual diethyl malonate from my crude this compound?
Unreacted diethyl malonate can often be removed through a basic aqueous wash of the crude product dissolved in an organic solvent.[5] The protons on the carbon between the two ester groups in diethyl malonate are weakly acidic and can be removed by a mild base like sodium bicarbonate, forming a water-soluble salt that partitions into the aqueous layer.[5]
Q4: My this compound is an oil and won't crystallize. What should I do?
If this compound fails to crystallize, it may be due to the presence of impurities. Further purification by column chromatography may be necessary. If the product is pure but still an oil, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6]
Q5: Is column chromatography effective for purifying this compound?
Yes, column chromatography can be a highly effective method for purifying this compound. Both normal-phase and reversed-phase chromatography can be employed. For normal-phase chromatography on silica gel, it is often beneficial to add a small amount of a polar, acidic solvent like acetic acid or formic acid to the eluent to prevent the carboxylic acid from streaking on the column.[7] Reversed-phase chromatography using a C18 column is also a powerful technique for purifying polar compounds like carboxylic acids.[8]
Troubleshooting Guides
Issue 1: Incomplete Removal of Diethyl Malonate
Symptom: The presence of a spot corresponding to diethyl malonate is observed on a TLC plate of the final product, or characteristic peaks are seen in the NMR spectrum.
Possible Cause: Inefficient extraction during the workup.
Troubleshooting Steps:
-
Optimize Basic Wash: Ensure the aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) is performed thoroughly.[5] Increase the number of washes if necessary.
-
Check pH: After the basic wash, ensure the aqueous layer is indeed basic. If not, the base may have been neutralized by residual acid from the reaction.
-
Column Chromatography: If basic washes are ineffective, purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate and hexanes, with a small percentage of acetic acid, can effectively separate this compound from the less polar diethyl malonate.[9]
Issue 2: Low Yield After Recrystallization
Symptom: A significantly lower than expected amount of pure this compound is recovered after recrystallization.
Possible Causes:
-
The chosen recrystallization solvent is too good at dissolving the product, even at low temperatures.[10]
-
Too much solvent was used during the recrystallization process.[10]
-
Premature crystallization occurred during hot filtration.
Troubleshooting Steps:
-
Solvent Selection: Test a variety of solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of organic solvents may be suitable.[11][12]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[6]
Data Presentation
| Purification Method | Starting Material Removed | Purity Achieved | Typical Yield |
| Acid-Base Extraction | Neutral organics (e.g., cyclopentyl halide) | Moderate | High |
| Basic Aqueous Wash | Diethyl Malonate | Moderate to High | High |
| Recrystallization | Various impurities | High | Variable |
| Column Chromatography | Diethyl Malonate, other byproducts | Very High | Moderate to High |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Following the hydrolysis of diethyl cyclopentylmalonate, acidify the reaction mixture to a pH of 1-2 with concentrated HCl.[12]
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate. This will deprotonate the this compound, transferring it to the aqueous layer as its sodium salt.
-
Separate the aqueous layer containing the product and wash it with diethyl ether to remove any remaining neutral impurities.
-
Re-acidify the aqueous layer to pH 1-2 with concentrated HCl, causing the pure this compound to precipitate.[12]
-
Collect the solid product by vacuum filtration and wash with cold water.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., water) until the solid just dissolves.[10]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. youtube.com [youtube.com]
- 3. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cyclopentylmalonic Acid and Other Malonic Acid Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Malonic acid and its derivatives are cornerstone reagents in organic synthesis, prized for the reactivity of their α-carbon protons. This active methylene group serves as a versatile nucleophile for forming new carbon-carbon bonds. The nature of the substituents on this central carbon atom significantly influences the compound's steric profile, electronic properties, and ultimately, its utility in complex molecular construction.
This guide provides an objective comparison between cyclopentylmalonic acid and other common malonic acid derivatives, such as the parent diethyl malonate and other alkyl-substituted variants. We will explore their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific synthetic goals, particularly in the realm of pharmaceutical and agrochemical development.[1][2]
Core Synthetic Applications and Comparative Performance
Malonic acid derivatives are central to several fundamental synthetic strategies, including the malonic ester synthesis, Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic compounds like barbiturates.[3][4][5][6] The choice of derivative impacts reaction efficiency, yield, and the physicochemical properties of the final product.
The cyclopentyl group in this compound introduces a bulky and lipophilic moiety.[2][7] This can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug discovery.[7][8] However, this bulk can also introduce steric hindrance, potentially affecting reaction rates compared to less substituted analogs like diethyl malonate.
Data Presentation: A Comparative Overview
The following tables summarize typical yields for key reactions involving various malonic acid derivatives. It is important to note that yields are highly dependent on specific substrates and reaction conditions.
Table 1: Representative Yields in Malonic Ester Alkylation
| Malonic Ester Derivative | Alkylating Agent | Base | Solvent | Typical Yield (%) | Reference |
| Diethyl Malonate | Simple Alkyl Halide (R-X) | Sodium Ethoxide | Ethanol | 70 - 85 | [9] |
| Diethyl Malonate | Second Alkyl Halide (R'-X) | Sodium Ethoxide | Ethanol | 65 - 80 | [9] |
| Diethyl Cyclopentylmalonate | - | - | - | Varies | [1] |
| Dioctyl Malonate | 1-Bromooctane | Sodium Ethoxide | Ethanol | Not Specified | [9] |
Table 2: Yields in Barbiturate Synthesis (Condensation with Urea)
| 5,5-Disubstituted Diethyl Malonate | Base | Conditions | Product | Typical Yield (%) | Reference |
| Diethyl Malonate (unsubstituted) | Sodium Ethoxide | Reflux, 7 hours | Barbituric Acid | 72 - 78 | [10] |
| Diethyl Dialkylmalonate | Sodium Ethoxide | Reflux | 5,5-Dialkylbarbituric Acid | Varies | [3] |
The synthesis of barbiturates involves a condensation reaction that is broadly applicable to various 5,5-disubstituted malonic esters. The yields for derivatives like cyclopentyl-substituted malonates would be influenced by the specific reaction conditions chosen.[3][9]
Table 3: Knoevenagel-Doebner Condensation Yields
| Aldehyde | Malonic Acid Derivative | Catalyst | Conditions | Product | Typical Yield (%) | Reference |
| Cyclopentanecarboxaldehyde | Malonic Acid | Pyridine/Piperidine | Reflux with Dean-Stark | 2-Cyclopentylpropenoic Acid | Not Specified | [7][11] |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | α,β-Unsaturated Enone | Not Specified | [5] |
| Acrolein | Malonic Acid | Pyridine | Reflux | trans-2,4-Pentadienoic Acid | Not Specified | [5][12] |
The Knoevenagel-Doebner condensation is a highly efficient method for producing α,β-unsaturated carboxylic acids. While specific yields were not cited in the search results, this reaction is a standard procedure for precursors to compounds like this compound.[7][11]
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are adapted from established procedures.[9][10][11]
Protocol 1: Synthesis of Diethyl Alkylmalonate (Malonic Ester Synthesis)
This protocol describes the first alkylation step in a typical malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
Alkyl Halide (e.g., 1-bromobutane)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully dissolve sodium metal (1.1 equivalents) in absolute ethanol. Allow the solution to cool to room temperature.
-
Add Diethyl Malonate: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with continuous stirring.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude diethyl alkylmalonate can be purified by vacuum distillation.[9]
Protocol 2: Synthesis of a 5,5-Disubstituted Barbituric Acid
This protocol outlines the condensation of a disubstituted malonic ester with urea.
Materials:
-
Diethyl 5,5-disubstituted malonate (e.g., diethyl diallylmalonate)
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Hot water (50°C)
Procedure:
-
Prepare Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (2.2 equivalents) in absolute ethanol.
-
Add Reactants: To this solution, add the diethyl disubstituted malonate (1.0 equivalent), followed by a solution of dry urea (1.1 equivalents) dissolved in hot absolute ethanol.
-
Condensation: Shake the mixture well and heat it to reflux for 8-12 hours using an oil bath heated to approximately 110°C. A white solid precipitate will form.[9][10]
-
Workup: After the reaction is complete, add hot water to dissolve the precipitate.
-
Acidification: Make the solution acidic by adding concentrated hydrochloric acid until it tests acidic with litmus paper.
-
Isolation: Cool the solution in an ice bath to precipitate the 5,5-disubstituted barbituric acid. Collect the solid product by vacuum filtration, wash with cold water, and dry.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[9]
Protocol 3: Knoevenagel-Doebner Synthesis of 2-Cyclopentylpropenoic Acid
This protocol describes the synthesis of an α,β-unsaturated acid, a common transformation involving malonic acid itself.[7]
Materials:
-
Cyclopentanecarboxaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine (catalytic amount)
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve malonic acid (1.1 equivalents) in anhydrous pyridine.
-
Add Reactants: Add cyclopentanecarboxaldehyde (1.0 equivalent) to the solution, followed by a catalytic amount of piperidine. Add toluene to the flask.[7][11]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the condensation and subsequent decarboxylation. Continue heating until the theoretical amount of water is collected.[7]
-
Workup: Cool the reaction mixture to room temperature and dilute it with diethyl ether.
-
Washing: Wash the organic layer sequentially with 1 M hydrochloric acid and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 2-cyclopentylpropenoic acid can be purified by recrystallization or column chromatography to yield the pure product.[7]
Mandatory Visualizations
The following diagrams illustrate the fundamental workflows and reaction pathways discussed.
References
- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]
- 2. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. lscollege.ac.in [lscollege.ac.in]
A Comparative Guide to Bases in Diethyl Malonate Alkylation
For Researchers, Scientists, and Drug Development Professionals
The alkylation of diethyl malonate is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of a vast array of molecules, including many pharmaceutical compounds. The choice of base for the crucial deprotonation step significantly impacts reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common bases used for this transformation, supported by experimental data and detailed protocols to aid in reaction optimization.
Performance Comparison of Common Bases
The selection of an appropriate base for the alkylation of diethyl malonate is critical and depends on factors such as the reactivity of the alkylating agent, desired reaction conditions, and scalability. Below is a summary of quantitative data for common bases. Please note that the presented yields are from various sources and may not have been obtained under identical conditions, thus serving as a comparative guideline.
| Base | Alkylating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | n-Butyl bromide | Ethanol | None | Reflux | 2 | 80-90 | [1] |
| Potassium Carbonate (K₂CO₃) | 1-Bromobutane | Dichloromethane | 18-Crown-6 | Reflux (Sand Bath) | 2 | >30 (by GC) | [2] |
| Potassium Carbonate (K₂CO₃) | 1-Chloroethane | N-Methyl-2-pyrrolidone (NMP) | Tetrabutylammonium Bromide (TBAB) | 110-120 | 6 | ~86 | [3] |
| Sodium Hydride (NaH) | Hexyl iodide | Not Specified | None | Not Specified | Not Specified | 65 | [4] |
| Sodium Hydride (NaH) | Nonafluorohexyl iodide | Not Specified | None | Not Specified | Not Specified | 79 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol[5]
This protocol describes the mono-alkylation of diethyl malonate using n-butyl bromide as the alkylating agent.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1 equivalent) in small portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add n-butyl bromide (1 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl n-butylmalonate.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Alkylation using Potassium Carbonate and a Phase Transfer Catalyst[2]
This protocol details the alkylation of diethyl malonate using 1-bromobutane with potassium carbonate as the base and 18-crown-6 as a phase transfer catalyst.
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Potassium carbonate (anhydrous)
-
18-Crown-6
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 equivalent), 1-bromobutane (1 equivalent), anhydrous potassium carbonate, and a catalytic amount of 18-crown-6 in dichloromethane.
-
Reaction: Gently heat the mixture on a sand bath for 2 hours with constant vigorous stirring.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis: Analyze the product by gas chromatography (GC) to determine the extent of alkylation.
Protocol 3: Alkylation using Sodium Hydride[4][6]
This protocol provides a general procedure for the alkylation of diethyl malonate using the strong base sodium hydride.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl malonate
-
Alkyl halide (e.g., hexyl iodide)
-
Diethyl ether
-
Water
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place a suspension of sodium hydride (1.1 equivalents, washed with hexane to remove mineral oil) in the chosen anhydrous solvent.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1 equivalent) in the anhydrous solvent dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1 equivalent) dropwise. After the addition, the reaction can be stirred at room temperature or gently heated to drive the reaction to completion, which should be monitored by TLC.
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Reaction Mechanisms and Logical Workflow
The alkylation of diethyl malonate proceeds through a two-step sequence: deprotonation to form a resonance-stabilized enolate, followed by a nucleophilic attack on the alkylating agent.
General Mechanism of Diethyl Malonate Alkylation
The following diagram illustrates the fundamental steps involved in the base-mediated alkylation of diethyl malonate.
Caption: General mechanism of diethyl malonate alkylation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the alkylation of diethyl malonate.
Caption: Typical experimental workflow for diethyl malonate alkylation.
References
A Comparative Guide to Alternative Precursors for the Synthesis of Cyclopentyl-Containing Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The cyclopentyl ring is a prevalent structural motif in a wide array of pharmaceuticals, prized for its conformational flexibility and ability to serve as a versatile scaffold. The efficient and stereoselective construction of this five-membered carbocycle is a critical challenge in drug development. While traditional methods for cyclopentane synthesis exist, the landscape of synthetic chemistry has evolved, offering a diverse toolkit of alternative precursors and methodologies. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable synthetic pathway for specific research and development needs.
I. Comparative Analysis of Key Synthetic Methodologies
The choice of precursor and synthetic strategy for constructing the cyclopentyl core significantly impacts reaction efficiency, yield, stereochemical outcome, and overall process sustainability. This section provides a comparative overview of prominent methods, with quantitative data summarized for ease of comparison.
Table 1: Performance Comparison of Precursors for Cyclopentane Ring Synthesis
| Methodology | Precursor Type | Example Precursor | Product Type | Typical Yield (%) | Key Reaction Conditions | Stereoselectivity | Advantages | Limitations |
| Radical Cyclization | 6-Halo-1-enes | 6-Iodohex-1-ene | Methylcyclopentane | 75-90% | Bu3SnH, AIBN, Benzene, Reflux | Generally low unless guided by existing stereocenters | Mild conditions, good functional group tolerance. | Use of toxic tin reagents, limited stereocontrol. |
| 6-Bromohex-1-ene | 6-Bromohex-1-ene | Methylcyclopentane | 60-80% | Bu3SnH, AIBN, Benzene, Reflux | Generally low | Less expensive than iodo-analogues. | Slower reaction rates than iodo-analogues. | |
| Ring-Closing Metathesis (RCM) | α,ω-Dienes | Diethyl diallylmalonate | Cyclopentene derivative | 85-98% | Grubbs' or Hoveyda-Grubbs' catalyst, CH2Cl2, RT to Reflux | Not directly controlled, but preserves existing stereochemistry | High yields, excellent functional group tolerance, catalytic. | Requires synthesis of diene precursor, potential for catalyst poisoning. |
| Pauson-Khand Reaction | Alkyne, Alkene, CO | 1-Hexyne, Ethylene | 2-Butyl-2-cyclopenten-1-one | 40-70% (intermolecular) | Co2(CO)8, Toluene, 60-110°C | High for intramolecular reactions | Convergent, rapid assembly of complex cyclopentenones. | Stoichiometric use of metal carbonyls, moderate yields for intermolecular reactions. |
| Intramolecular Aldol Condensation | 1,5-Dicarbonyl Compounds | 2,6-Heptanedione | 3-Methyl-2-cyclopenten-1-one | 80-95% | Base (e.g., NaOH, KOH) in EtOH/H2O, Heat | Can be substrate-controlled | Readily available precursors, high yields. | Limited to the synthesis of cyclopentenones, potential for side reactions. |
| Dieckmann Condensation | 1,6-Diesters | Diethyl adipate | 2-Carbethoxycyclopentanone | 70-85% | Strong base (e.g., NaOEt) in EtOH, Reflux | Not applicable | Forms functionalized cyclopentanones, good yields. | Requires subsequent hydrolysis and decarboxylation for the parent ketone. |
| Enzymatic Kinetic Resolution | Racemic Cyclopentenol Derivatives | (±)-4-Hydroxy-2-cyclopenten-1-one | Enantiopure Acetate and Alcohol | ~45% (for each enantiomer) | Lipase (e.g., Pseudomonas cepacia), Vinyl acetate | >99% ee | High enantioselectivity, mild conditions. | Theoretical maximum yield of 50% for each enantiomer, requires screening of enzymes. |
II. Detailed Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations discussed in this guide.
A. Radical Cyclization of 6-Iodohex-1-ene
Objective: To synthesize methylcyclopentane via radical cyclization.
Materials:
-
6-Iodohex-1-ene
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene
-
Argon atmosphere
Procedure:
-
A solution of 6-iodohex-1-ene (1.0 mmol) in anhydrous benzene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.
-
AIBN (0.1 mmol) is added to the solution.
-
A solution of tributyltin hydride (1.1 mmol) in anhydrous benzene (10 mL) is added dropwise to the reaction mixture over a period of 4 hours at reflux temperature.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes) to afford methylcyclopentane.
B. Ring-Closing Metathesis (RCM) for Cyclopentene Synthesis
Objective: To synthesize a functionalized cyclopentene derivative from a diene precursor.
Materials:
-
Diethyl diallylmalonate
-
Grubbs' Second Generation Catalyst
-
Anhydrous dichloromethane (CH2Cl2)
-
Argon atmosphere
Procedure:
-
Diethyl diallylmalonate (1.0 mmol) is dissolved in anhydrous and degassed CH2Cl2 (100 mL) in a Schlenk flask under an argon atmosphere.
-
Grubbs' Second Generation Catalyst (0.01-0.05 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature or gentle reflux (40°C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (1 mL).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cyclopentene product.
C. Pauson-Khand Reaction for Cyclopentenone Synthesis
Objective: To synthesize a substituted cyclopentenone from an alkyne and an alkene.
Materials:
-
1-Hexyne
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Anhydrous toluene
-
Ethylene gas
-
Carbon monoxide (CO) atmosphere (can be generated in situ from the catalyst)
Procedure:
-
To a solution of 1-hexyne (1.0 mmol) in anhydrous toluene (20 mL) is added dicobalt octacarbonyl (1.1 mmol) at room temperature under a nitrogen atmosphere. The mixture is stirred for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change).
-
The flask is then purged with ethylene gas (balloon pressure).
-
The reaction mixture is heated to 60-110°C and stirred for 12-24 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding α,β-cyclopentenone.
D. Intramolecular Aldol Condensation
Objective: To synthesize 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione.
Materials:
-
2,5-Hexanedione
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
A solution of 2,5-hexanedione (10.0 g, 87.6 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
A 10% aqueous solution of sodium hydroxide (20 mL) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield 3-methyl-2-cyclopenten-1-one.
E. Dieckmann Condensation
Objective: To synthesize 2-carbethoxycyclopentanone from diethyl adipate.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) under a nitrogen atmosphere.
-
Diethyl adipate (20.2 g, 0.1 mol) is added dropwise to the refluxing solution of sodium ethoxide.
-
The mixture is refluxed for 2 hours.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The ethanol is removed under reduced pressure.
-
The aqueous layer is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed, and the resulting 2-carbethoxycyclopentanone can be purified by distillation under reduced pressure.
III. Visualizing the Pathways: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for successful synthesis. The following diagrams, generated using the DOT language, illustrate the key transformations.
Comparing the efficacy of different chiral resolving agents for Cyclopentylmalonic acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical process in drug development and fine chemical synthesis. Cyclopentylmalonic acid, a dicarboxylic acid, presents a chiral center that necessitates resolution for the isolation of its optically pure forms. This guide provides a comparative overview of the efficacy of common chiral resolving agents for this compound, based on established principles of diastereomeric salt formation.
While direct comparative experimental data for the resolution of this compound is not extensively published, this guide synthesizes information from the resolution of structurally similar carboxylic acids to provide expected outcomes and detailed experimental protocols. The primary method discussed is the formation of diastereomeric salts with chiral bases, a robust and widely used technique for the separation of acidic racemates.[1]
Comparison of Chiral Resolving Agents
The selection of an appropriate resolving agent is paramount for a successful and efficient resolution process. The ideal agent should form diastereomeric salts with a significant difference in solubility, allowing for separation by fractional crystallization.[1] Commonly employed chiral bases for the resolution of carboxylic acids include alkaloids like brucine and cinchonidine, as well as synthetic amines like ephedrine.
Table 1: Predicted Performance of Chiral Resolving Agents for this compound
| Chiral Resolving Agent | Predicted Diastereomeric Salt Solubility | Expected Yield of Pure Enantiomer | Expected Enantiomeric Excess (e.e.) | Remarks |
| Brucine | One diastereomer is often significantly less soluble in common solvents like acetone or methanol. | Moderate to High | >95% after recrystallization | Brucine is a readily available but toxic alkaloid.[1] Careful handling is required. |
| Cinchonidine | Forms diastereomeric salts with differential solubility in solvents such as ethanol or acetone.[2][3] | Moderate | >90% after recrystallization | A widely used and effective resolving agent for various carboxylic acids.[4] |
| (-)-Ephedrine | Diastereomeric salts may exhibit good solubility differences, particularly in alcoholic solvents. | Moderate | >90% after recrystallization | A synthetic resolving agent, offering an alternative to naturally derived alkaloids. |
Note: The data presented in this table are predicted values based on the resolution of analogous carboxylic acids and may need to be optimized for this compound.
Experimental Protocols
The following are generalized protocols for the chiral resolution of racemic this compound using the aforementioned resolving agents. Optimization of solvent systems, stoichiometry, and crystallization conditions is typically necessary to achieve the best results.
Resolution with Brucine
Materials:
-
Racemic this compound
-
Brucine (anhydrous)
-
Methanol
-
Acetone
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
Procedure:
-
Diastereomeric Salt Formation: In a flask, dissolve racemic this compound (1 equivalent) in warm methanol. In a separate flask, dissolve brucine (0.5 equivalents, to resolve one enantiomer) in warm acetone.
-
Slowly add the brucine solution to the this compound solution with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold acetone.
-
Recrystallization: Recrystallize the diastereomeric salt from a minimal amount of hot methanol to improve diastereomeric purity. Repeat this step until a constant specific rotation is achieved.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 1 M HCl until the pH is approximately 1-2.
-
Extract the liberated enantiomerically enriched this compound with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.
Resolution with Cinchonidine
Materials:
-
Racemic this compound
-
Cinchonidine
-
Ethanol
-
1 M Hydrochloric Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic this compound (1 equivalent) and cinchonidine (1 equivalent) in hot ethanol.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath can enhance precipitation.
-
Isolation of Diastereomeric Salt: Isolate the crystalline salt by vacuum filtration and wash with cold ethanol.
-
Recrystallization: Purify the salt by recrystallization from ethanol.
-
Liberation of the Enantiomer: Treat an aqueous suspension of the diastereomeric salt with 1 M HCl to liberate the free acid.
-
Extract the enantiomerically enriched this compound with diethyl ether.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Analysis: Analyze the optical purity of the resolved acid.
Resolution with (-)-Ephedrine
Materials:
-
Racemic this compound
-
(-)-Ephedrine
-
Isopropanol
-
1 M Sulfuric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) and (-)-ephedrine (1 equivalent) in hot isopropanol.
-
Allow the solution to stand at room temperature for several hours, then at 4°C overnight to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small volume of cold isopropanol.
-
Recrystallization: Recrystallize the salt from isopropanol to enhance diastereomeric purity.
-
Liberation of the Enantiomer: Decompose the purified salt with 1 M sulfuric acid and extract the resolved this compound with ethyl acetate.
-
Dry the organic extracts, and remove the solvent by rotary evaporation.
-
Analysis: Determine the enantiomeric excess of the final product.
Visualizing the Resolution Workflow
The general process of chiral resolution via diastereomeric salt formation can be visualized as a straightforward workflow.
Caption: Experimental workflow for the chiral resolution of this compound.
Conclusion
The chiral resolution of this compound can be effectively achieved through the formation of diastereomeric salts with common chiral bases. While brucine, cinchonidine, and ephedrine are all viable candidates, the optimal choice will depend on factors such as the desired enantiomer, cost, and safety considerations. The provided protocols offer a solid foundation for developing a successful resolution process. It is crucial to perform small-scale screening experiments to identify the most suitable resolving agent and solvent system for achieving high enantiomeric purity and yield for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
Spectroscopic comparison of Cyclopentylmalonic acid and its esters
A Comprehensive Spectroscopic Comparison of Cyclopentylmalonic Acid and Its Esters
This guide provides a detailed spectroscopic comparison of this compound, diethyl cyclopentylmalonate, and dimethyl cyclopentylmalonate. It is intended for researchers, scientists, and drug development professionals, offering a valuable resource for the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates a typical spectroscopic analysis workflow.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and its diethyl and dimethyl esters. This data is crucial for distinguishing between these structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~10-12 | Broad Singlet | 2H | -COOH |
| ~3.5 | Triplet | 1H | -CH(COOH)₂ | |
| ~2.2 | Multiplet | 1H | -CH-cyclopentyl | |
| ~1.5-1.8 | Multiplet | 8H | -CH₂- (cyclopentyl) | |
| Diethyl Cyclopentylmalonate | ~4.2 | Quartet | 4H | -OCH₂CH₃ |
| ~3.3 | Triplet | 1H | -CH(COOEt)₂ | |
| ~2.1 | Multiplet | 1H | -CH-cyclopentyl | |
| ~1.5-1.7 | Multiplet | 8H | -CH₂- (cyclopentyl) | |
| ~1.25 | Triplet | 6H | -OCH₂CH₃ | |
| Dimethyl Cyclopentylmalonate | ~3.7 | Singlet | 6H | -OCH₃ |
| ~3.4 | Triplet | 1H | -CH(COOMe)₂ | |
| ~2.1 | Multiplet | 1H | -CH-cyclopentyl | |
| ~1.5-1.7 | Multiplet | 8H | -CH₂- (cyclopentyl) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~175 | -COOH |
| ~55 | -CH(COOH)₂ | |
| ~45 | -CH-cyclopentyl | |
| ~30 | -CH₂- (cyclopentyl) | |
| ~25 | -CH₂- (cyclopentyl) | |
| Diethyl Cyclopentylmalonate | ~170 | -C=O |
| ~61 | -OCH₂CH₃ | |
| ~56 | -CH(COOEt)₂ | |
| ~45 | -CH-cyclopentyl | |
| ~30 | -CH₂- (cyclopentyl) | |
| ~25 | -CH₂- (cyclopentyl) | |
| ~14 | -OCH₂CH₃ | |
| Dimethyl Cyclopentylmalonate | ~171 | -C=O |
| ~52 | -OCH₃ | |
| ~56 | -CH(COOMe)₂ | |
| ~45 | -CH-cyclopentyl | |
| ~30 | -CH₂- (cyclopentyl) | |
| ~25 | -CH₂- (cyclopentyl) |
Table 3: IR Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) | |
| 2850-2960 | C-H stretch (aliphatic) | |
| Diethyl Cyclopentylmalonate | ~1735 | C=O stretch (ester)[1] |
| 2850-2960 | C-H stretch (aliphatic) | |
| ~1150-1250 | C-O stretch (ester) | |
| Dimethyl Cyclopentylmalonate | ~1740 | C=O stretch (ester) |
| 2850-2960 | C-H stretch (aliphatic) | |
| ~1150-1250 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 172 [M]⁺ | 127 ([M-COOH]⁺), 105, 87, 68 |
| Diethyl Cyclopentylmalonate | 228 [M]⁺ | 183 ([M-OEt]⁺), 155 ([M-COOEt]⁺), 127, 81 |
| Dimethyl Cyclopentylmalonate | 200 [M]⁺ | 169 ([M-OMe]⁺), 141 ([M-COOMe]⁺), 127, 81 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to TMS.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is commonly used to simplify the spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Chemical shifts are reported in ppm relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid Samples - this compound): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Sample Preparation (Liquid Samples - Esters): Place a drop of the neat liquid between two salt plates to create a thin film.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. The instrument collects an interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). A background spectrum of the empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. For these compounds, Electron Ionization (EI) is a common technique. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum displays the relative intensity of different ions as a function of their m/z ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a new or synthesized compound, a process central to research and drug development.
Caption: General workflow for spectroscopic analysis.
Biological Context and Applications
While this compound and its simple esters may not have direct, well-defined roles in specific signaling pathways, they are valuable building blocks in medicinal chemistry. Malonic acid esters are frequently used in the synthesis of more complex molecules with potential therapeutic applications. For example, they are key intermediates in the synthesis of barbiturates and other heterocyclic compounds with diverse biological activities. The cyclopentyl moiety can be incorporated to increase lipophilicity, potentially influencing the pharmacokinetic properties of a drug candidate. Therefore, the accurate spectroscopic characterization of these foundational molecules is a critical first step in the development of novel therapeutics.
References
A Comparative Guide to the Synthesis of Cyclopentylmalonic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Cyclopentylmalonic acid is a valuable building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The selection of a synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a project. This guide provides a detailed cost-benefit analysis of the two primary synthetic routes to this compound: the Malonic Ester Synthesis and the Knoevenagel-Doebner Condensation followed by reduction.
At a Glance: Comparison of Synthetic Routes
| Metric | Malonic Ester Synthesis | Knoevenagel-Doebner Condensation & Reduction |
| Overall Yield | Good to Excellent (Est. 60-75%) | Moderate to Good (Est. 50-65%) |
| Starting Materials Cost | Moderate | Low to Moderate |
| Process Complexity | Two distinct steps | Two distinct steps |
| Key Reagents | Diethyl malonate, Cyclopentyl bromide, Sodium ethoxide, Strong acid/base | Cyclopentanecarboxaldehyde, Malonic acid, Piperidine/Pyridine, H₂/Catalyst |
| Safety Concerns | Flammable and corrosive reagents | Flammable and toxic reagents |
| Scalability | Well-established and scalable | Generally scalable, catalyst optimization may be needed |
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids. This route involves the alkylation of diethyl malonate with a cyclopentyl halide, followed by hydrolysis and decarboxylation of the resulting diester.
Experimental Protocol
Step 1: Synthesis of Diethyl Cyclopentylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the cooled sodium ethoxide solution to form the sodium enolate.
-
Cyclopentyl bromide is then added slowly to the enolate solution.
-
The reaction mixture is refluxed for several hours to ensure complete alkylation.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude diethyl cyclopentylmalonate is then purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The purified diethyl cyclopentylmalonate is refluxed with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).
-
The acidic or basic hydrolysis cleaves the ester groups to form the dicarboxylic acid.
-
Upon continued heating, the substituted malonic acid readily undergoes decarboxylation to yield this compound.
-
The product is then isolated by cooling the reaction mixture, followed by filtration or extraction, and can be further purified by recrystallization.
Cost and Performance Data
| Parameter | Value | Source/Notes |
| Yield (Alkylation) | 60-80% | Estimated based on similar malonic ester syntheses. |
| Yield (Hydrolysis/Decarboxylation) | ~90% | Estimated for substituted malonic acids. |
| Overall Estimated Yield | 54-72% | |
| Reaction Time (Alkylation) | 2-4 hours | Based on typical malonic ester alkylations. |
| Reaction Time (Hydrolysis/Decarboxylation) | 2-6 hours | Dependent on the strength of the acid/base used. |
| Cost of Diethyl Malonate (per kg) | ~$100 | |
| Cost of Cyclopentyl Bromide (per kg) | ~$350 |
Safety Considerations
-
Sodium ethoxide is a corrosive and flammable solid that reacts violently with water.[1][2][3][4][5] It should be handled under anhydrous conditions in a well-ventilated fume hood.
-
Cyclopentyl bromide is a flammable liquid and an irritant.[6][7] Protective gloves and eyewear are essential.
-
The reaction generates flammable ethanol vapors.
Route 2: Knoevenagel-Doebner Condensation and Reduction
This route involves the condensation of cyclopentanecarboxaldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated dicarboxylic acid.
Experimental Protocol
Step 1: Knoevenagel-Doebner Condensation to Cyclopentylidene-malonic Acid
-
In a round-bottom flask, cyclopentanecarboxaldehyde and malonic acid are dissolved in a solvent such as pyridine, often with a catalytic amount of piperidine.[4][8]
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then acidified with aqueous HCl to precipitate the crude cyclopentylidene-malonic acid.
-
The product is collected by filtration, washed with cold water, and can be purified by recrystallization.
Step 2: Reduction to this compound
-
The purified cyclopentylidene-malonic acid is dissolved in a suitable solvent (e.g., ethanol).
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen atmosphere at elevated pressure.
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration.
-
The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.
Cost and Performance Data
| Parameter | Value | Source/Notes |
| Yield (Condensation) | 50-70% | Estimated based on similar Knoevenagel-Doebner reactions.[8] |
| Yield (Reduction) | >90% | Catalytic hydrogenation of C=C double bonds is typically high yielding. |
| Overall Estimated Yield | 45-63% | |
| Reaction Time (Condensation) | 2-24 hours | Can vary significantly based on reactants and conditions.[8] |
| Reaction Time (Reduction) | 2-12 hours | Dependent on catalyst, pressure, and temperature. |
| Cost of Cyclopentanecarboxaldehyde (per kg) | ~$500 | |
| Cost of Malonic Acid (per kg) | ~$130 | [9] |
Safety Considerations
-
Cyclopentanecarboxaldehyde is a flammable liquid and an irritant.[6]
-
Pyridine and Piperidine are flammable, toxic, and have strong, unpleasant odors. They should be handled in a fume hood.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C when dry). Proper safety precautions and equipment are crucial.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Logical Workflow for Route Selection
Caption: Decision matrix for selecting a synthetic route.
Conclusion
Both the Malonic Ester Synthesis and the Knoevenagel-Doebner Condensation followed by reduction are viable routes for the synthesis of this compound.
-
The Malonic Ester Synthesis is a well-established and generally high-yielding method. While the starting material, cyclopentyl bromide, is more expensive, the overall process is robust and avoids the need for specialized high-pressure hydrogenation equipment. This makes it an attractive option for laboratories where yield and reliability are paramount and the necessary safety precautions for handling sodium ethoxide are in place.
-
The Knoevenagel-Doebner Condensation route utilizes less expensive starting materials like malonic acid. However, the overall yield may be slightly lower, and it requires a subsequent reduction step, which often involves catalytic hydrogenation under pressure. This route may be more cost-effective for larger-scale production where the initial capital investment for hydrogenation equipment is justified and expertise in handling pressurized hydrogen and pyrophoric catalysts is available.
The optimal choice of synthetic route will ultimately depend on the specific priorities of the research or production team, including budget constraints, available equipment, safety protocols, and desired yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Page loading... [guidechem.com]
A Comparative Guide to the Purity Assessment of Cyclopentylmalonic Acid by DSC and TGA
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Cyclopentylmalonic acid is paramount. This dicarboxylic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Even minute impurities can impact the yield, purity, and safety profile of the final drug product. This guide provides a comparative analysis of two key thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for the purity assessment of this compound.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical tools for characterizing the thermal properties of materials.[1] DSC measures the heat flow into or out of a sample as a function of temperature or time, providing insights into physical and chemical transitions.[2] TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time, revealing information about thermal stability and composition.[2] Together, they offer a comprehensive thermal profile of a substance.
Principles of Purity Assessment by DSC and TGA
The purity of a crystalline organic compound can be effectively determined by DSC based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[3] A pure, crystalline material exhibits a sharp melting endotherm at a specific temperature. Impurities broaden this melting range and lower the melting point.
TGA contributes to purity assessment by quantifying volatile impurities, such as residual solvents or moisture, and by indicating the presence of thermally labile impurities that decompose at temperatures below the melting or decomposition of the main compound.[4]
| Technique | Principle for Purity Assessment | Information Obtained |
| DSC | Melting Point Depression: Impurities disrupt the crystal lattice, leading to a lower and broader melting range. The extent of this depression is proportional to the mole fraction of the impurity. | - Purity (mol%)- Melting Point (°C)- Enthalpy of Fusion (J/g)- Detection of polymorphic forms |
| TGA | Mass Loss: Measures the loss of mass upon heating. Volatile impurities (e.g., solvents, water) will evaporate at lower temperatures, while other impurities might have different decomposition profiles than the main substance. | - Mass percentage of volatile impurities- Thermal stability- Decomposition profile- Presence of inorganic impurities (as residual mass) |
Experimental Data and Comparison
To illustrate the application of DSC and TGA in purity assessment, let's consider two hypothetical batches of this compound: a high-purity sample (Batch A) and a lower-purity sample (Batch B). Batch B is assumed to contain residual diethyl malonate from synthesis and a small amount of water.
DSC Analysis: Quantitative Purity Determination
The purity of this compound can be calculated from the DSC data using specialized software that applies the Van't Hoff equation.
| Parameter | Batch A (High Purity) | Batch B (Lower Purity) |
| Sample Mass | 2.15 mg | 2.23 mg |
| Heating Rate | 1 °C/min | 1 °C/min |
| Onset of Melting | 161.5 °C | 159.8 °C |
| Peak Melting Temperature | 162.3 °C | 161.2 °C |
| Enthalpy of Fusion (ΔH) | 210.5 J/g | 198.7 J/g |
| Calculated Purity (mol%) | 99.85% | 98.70% |
The data clearly shows that the lower-purity Batch B has a depressed and broader melting peak compared to the high-purity Batch A, resulting in a lower calculated purity.
TGA Analysis: Assessing Volatile Impurities and Thermal Stability
TGA can reveal the presence of volatile impurities and provide a thermal stability profile.
| Parameter | Batch A (High Purity) | Batch B (Lower Purity) |
| Sample Mass | 5.32 mg | 5.45 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Mass Loss up to 120 °C | 0.05% | 0.50% (attributed to water) |
| Mass Loss from 120-160 °C | 0.10% | 0.80% (attributed to diethyl malonate) |
| Onset of Decomposition | ~170 °C | ~170 °C |
| Total Mass Loss at 300 °C | >99% | >99% |
| Residual Mass at 600 °C | <0.1% | <0.1% |
The TGA data for Batch B indicates a noticeable mass loss at lower temperatures, corresponding to the evaporation of water and the volatile impurity, diethyl malonate. The main decomposition of this compound, likely through decarboxylation, begins around 170 °C for both batches.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan. Hermetically seal the pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at a temperature well below the melting point (e.g., 100 °C).
-
Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through the melting transition to a temperature above the melting point (e.g., 180 °C).
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The software will integrate the melting endotherm and apply the Van't Hoff equation to calculate the purity in mole percent.
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis: Analyze the resulting mass versus temperature curve to determine the percentage mass loss at different temperature ranges, corresponding to the loss of volatiles and decomposition.
Alternative Purity Assessment Methods
While DSC and TGA are valuable, they are often used in conjunction with other techniques for a complete purity profile.
| Method | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | High sensitivity and specificity for separating and quantifying a wide range of organic impurities.[7] | Requires method development, reference standards for impurities, and uses solvents. |
| Gas Chromatography (GC) | Excellent for analyzing volatile impurities, such as residual solvents.[7] | Not suitable for non-volatile or thermally labile compounds. |
| Spectroscopic Methods (e.g., NMR, FT-IR) | Provide structural information about the main component and can help identify unknown impurities. | Generally less quantitative than chromatographic methods for purity assessment. |
| Titration | A simple, cost-effective method for determining the overall assay of an acidic or basic compound. | Non-specific; it quantifies the total acidity/basicity, not individual impurities.[6] |
Workflow for Thermal Analysis in Purity Assessment
Caption: Workflow for Purity Assessment using Thermal Analysis.
Conclusion
DSC and TGA are rapid and reliable methods for the purity assessment of this compound. DSC provides a quantitative measure of the total mole percent of impurities by analyzing the melting point depression, making it particularly useful for high-purity materials. TGA complements this by quantifying volatile impurities and characterizing the thermal stability of the compound. For a comprehensive understanding of the purity profile, especially in the context of drug development, it is recommended to use these thermal analysis techniques in conjunction with chromatographic methods like HPLC, which can separate and identify specific impurities. This integrated approach ensures the quality and consistency of this compound used in the synthesis of pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopentanemalonic acid CAS#: 5660-81-1 [amp.chemicalbook.com]
- 6. Cyclopentanemalonic acid | 5660-81-1 [chemicalbook.com]
- 7. 5660-81-1(this compound) | Kuujia.com [kuujia.com]
Cross-Validation of HPLC and GC-MS Methods for Cyclopentylmalonic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cyclopentylmalonic acid, a key intermediate in various synthetic processes and a potential biomarker, is critical for robust research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for the analysis of organic acids. This guide provides an objective comparison of these methods for the analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and validation.
Comparative Overview of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. HPLC is well-suited for the direct analysis of polar, non-volatile compounds like dicarboxylic acids. In contrast, GC-MS typically necessitates a derivatization step to increase the volatility of such analytes, adding a layer of complexity to sample preparation but often yielding higher sensitivity and specificity.
Data Presentation: A Side-by-Side Performance Comparison
The following table summarizes the typical performance characteristics of hypothetical, yet plausible, validated HPLC and GC-MS methods for the quantitative analysis of this compound. These values are based on established methods for structurally similar substituted malonic and dicarboxylic acids.
| Validation Parameter | HPLC-UV | GC-MS (after Derivatization) | Commentary |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~ 0.5 µg/mL | ~ 0.02 µg/mL | GC-MS generally offers superior sensitivity, enabling the detection of trace amounts. |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL | ~ 0.07 µg/mL | The lower LOQ of GC-MS is advantageous for applications requiring precise measurement of low concentrations. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods can achieve high accuracy with proper validation and use of internal standards. |
| Precision (% RSD) | < 2.0% | < 3.0% | HPLC often exhibits slightly better precision due to a simpler sample preparation workflow. The multi-step derivatization in GC-MS can introduce additional variability. |
| Specificity | High | Very High | While a well-developed HPLC method can be highly specific, GC-MS provides definitive compound identification through mass spectral fragmentation patterns. |
| Sample Throughput | High | Moderate | HPLC generally allows for faster sample analysis due to the absence of a derivatization step. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical data. The following sections outline representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
HPLC-UV Method
This method is suitable for the direct quantification of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards covering the desired concentration range.
GC-MS Method with Silylation Derivatization
This method offers high sensitivity and specificity, making it ideal for complex matrices or trace-level analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample into a reaction vial and dry thoroughly (e.g., under a stream of nitrogen).
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[2][3]
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before injection.
2. Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
3. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent.
-
Create a series of calibration standards and derivatize them in the same manner as the samples.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical methods.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclopentylmalonic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Cyclopentylmalonic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing upon safety data for structurally similar compounds. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety Precautions and Spill Response
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving this compound should be conducted in a well-ventilated area or a chemical fume hood.
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
For small spills:
-
Restrict Access: Immediately cordon off the affected area to prevent exposure.
-
Absorb Spill: Use an inert, non-combustible absorbent material such as sand or earth to contain and absorb the spilled chemical.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
For large spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office for assistance.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a designated, leak-proof, and compatible container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.[1]
A common disposal method for similar chemical compounds involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Quantitative Data on Similar Compounds
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key hazard information for a structurally related compound, α-Cyclopentylmandelic acid, to provide an indication of potential hazards.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Data is for α-Cyclopentylmandelic acid (CAS No. 427-49-6) as a representative compound.[2]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Cyclopentylmalonic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Cyclopentylmalonic acid (CAS 5660-81-1), including operational and disposal plans.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on available safety information for this compound and general best practices for handling acidic solids. It is crucial to conduct a site-specific risk assessment before commencing any work.
This compound is a white to off-white crystalline solid.[1] It is classified as causing skin and eye irritation.[2] As with many organic acids, it may also exhibit moderate toxicity.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Nitrile or neoprene gloves. A chemical-resistant lab coat or apron. | To prevent skin contact with the acidic powder. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent respiratory tract irritation. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare your work area, preferably within a certified chemical fume hood to control dust.
-
Have spill control materials, such as a chemical spill kit with an absorbent for acids, readily available.
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a spatula or other appropriate tool to weigh and transfer the desired amount of the compound.
-
If dissolving the solid, slowly add the this compound to the solvent.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.
-
Use a designated, clearly labeled, and leak-proof container for solid waste. A plastic-lined cardboard box or a pail is suitable for this purpose.[4]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Do not dispose of this compound down the drain or in the general trash.[5] Some acidic waste, if it contains no other hazardous components, may be neutralized to a pH between 5.5 and 9.5 and then drain disposed, but this should only be done by trained personnel and in accordance with local regulations.[6]
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]
- 2. Cyclopentanemalonic acid | 5660-81-1 [chemicalbook.com]
- 3. This compound | 5660-81-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
